4-(2-chlorophenoxy)benzenesulfonyl Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-chlorophenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3S/c13-11-3-1-2-4-12(11)17-9-5-7-10(8-6-9)18(14,15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZBGLOVCXTRDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383341 | |
| Record name | 4-(2-chlorophenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383341 | |
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Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610277-84-4 | |
| Record name | 4-(2-Chlorophenoxy)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610277-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-chlorophenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Chlorophenoxy)benzenesulfonyl chloride | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(2-chlorophenoxy)benzenesulfonyl chloride
Abstract: This whitepaper provides a detailed technical guide for the synthesis of 4-(2-chlorophenoxy)benzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document outlines a robust two-step synthetic pathway, beginning with the formation of a diaryl ether via the Ullmann condensation, followed by electrophilic chlorosulfonation. The guide is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, validated experimental protocols, and comprehensive characterization data to ensure scientific integrity and reproducibility.
Introduction and Strategic Importance
This compound is a versatile chemical building block essential for synthesizing a range of target molecules, particularly sulfonamide derivatives used in medicinal chemistry.[1] Its structure, featuring a diaryl ether linkage and a reactive sulfonyl chloride group, allows for facile introduction of diverse functionalities, making it a valuable intermediate in the production of anti-inflammatory drugs, analgesics, herbicides, and pesticides.[1] The strategic importance of this compound necessitates a reliable and well-understood synthetic route that is both scalable and reproducible.
This guide focuses on a logical and field-proven retrosynthetic approach, breaking down the synthesis into two core transformations: the formation of the C-O ether bond and the subsequent introduction of the sulfonyl chloride moiety.
Retrosynthetic Analysis and Pathway Design
A logical retrosynthetic analysis of the target molecule suggests a two-step pathway. The primary disconnection is at the sulfonyl chloride group, which can be installed onto a diaryl ether precursor via an electrophilic aromatic substitution. The second key disconnection is the diaryl ether bond itself, leading to two simpler aromatic precursors.
Scheme 1: Retrosynthetic Analysis
This analysis leads to a forward synthesis strategy involving:
-
Diaryl Ether Formation: Coupling of a phenol with an aryl halide.
-
Chlorosulfonation: Introduction of the -SO₂Cl group onto the diaryl ether backbone.
The following sections will detail the mechanistic rationale and experimental protocols for this designed pathway.
Pathway Execution: From Starting Materials to Final Product
Step 1: Synthesis of 2-chlorodiphenyl ether via Ullmann Condensation
The formation of the diaryl ether linkage is a critical step. While several methods exist, the copper-catalyzed Ullmann condensation remains a robust and cost-effective choice, particularly for electron-poor aryl halides.[2][3] The reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.[4]
Mechanism Insight: The Ullmann condensation typically proceeds through a Cu(I)/Cu(III) catalytic cycle.[2] The reaction begins with the formation of a copper phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide. The final diaryl ether product is formed via reductive elimination, which also regenerates the active Cu(I) catalyst.[2] The choice of a high-boiling polar solvent like DMF or NMP is crucial to achieve the necessary reaction temperatures, which are often above 100°C.[2]
Experimental Protocol: Ullmann Condensation
This protocol is a generalized procedure based on established methodologies.[5]
-
Reagent Setup: To a three-necked round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, add 2-chlorophenol (1.0 eq), 1-bromo-4-nitrobenzene (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and copper(I) iodide (CuI, 0.1 eq) as the catalyst.
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 140-150°C and maintain for 12-24 hours, monitoring progress by TLC.
-
Work-up: After cooling to room temperature, pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2-chloro-4'-nitrodiphenyl ether.
Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction, would be required to produce the 4-(2-chlorophenoxy)benzenesulfonic acid precursor for the final step. A more direct route is the chlorosulfonation of 2-chlorodiphenyl ether.
Step 2: Chlorosulfonation of 2-chlorodiphenyl ether
The final step is the introduction of the sulfonyl chloride group onto the diaryl ether. Direct chlorosulfonation using chlorosulfonic acid (ClSO₃H) is a powerful and common method for this transformation.[6][7] The reaction is an electrophilic aromatic substitution, where the highly reactive electrophile is generated from chlorosulfonic acid.[8]
Mechanism Insight: At lower temperatures, chlorosulfonic acid exists in an equilibrium that generates the electrophile SO₂Cl⁺.[8] This species then attacks the electron-rich aromatic ring of the diaryl ether. The para-position to the ether linkage is strongly activated, directing the substitution to that position. The reaction is typically performed in an excess of chlorosulfonic acid, which also acts as the solvent.[6] Due to the hazardous nature of chlorosulfonic acid, strict safety precautions are mandatory.[9]
Experimental Protocol: Chlorosulfonation
-
Reagent Setup: In a flask equipped with a dropping funnel and a gas outlet to neutralize HCl gas, cool chlorosulfonic acid (5.0 eq) to 0°C in an ice bath.
-
Substrate Addition: Slowly add 2-chlorodiphenyl ether (1.0 eq) to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 5°C during the addition.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot and analyzing by NMR or LC-MS.
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound. The product is moisture-sensitive and should be stored in a desiccator.[10]
Data Summary and Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Value | Source |
| CAS Number | 610277-84-4 | [1][10] |
| Molecular Formula | C₁₂H₈Cl₂O₃S | [1][11] |
| Molecular Weight | 303.16 g/mol | [1][10] |
| Appearance | Light beige to off-white solid | [1][10] |
| Melting Point | 89-94°C | [10] |
| Storage | 2-8°C, sealed, away from moisture | [10] |
Expected Spectroscopic Data:
-
¹H NMR: Aromatic protons will appear in the range of 7.0-8.0 ppm, showing characteristic splitting patterns for the substituted benzene rings.
-
¹³C NMR: Signals for 12 aromatic carbons, with shifts influenced by the chloro, ether, and sulfonyl chloride substituents.
-
IR Spectroscopy: Characteristic peaks for S=O stretching (around 1370 and 1180 cm⁻¹), C-O-C stretching, and C-Cl stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for two chlorine atoms.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis pathway.
Caption: Synthetic workflow for this compound.
Safety and Handling
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water.[9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Aryl Halides and Phenols: These compounds can be irritants and toxic. Avoid inhalation and skin contact.
-
Work-up: The quenching of chlorosulfonic acid with ice is highly exothermic and releases HCl gas. This step must be performed slowly and carefully in a fume hood.
Conclusion
This guide presents a well-established and logical pathway for the synthesis of this compound. By detailing the mechanistic underpinnings of the key Ullmann condensation and chlorosulfonation steps, and providing clear, actionable protocols, this document serves as a valuable resource for researchers in organic synthesis and drug development. Adherence to the described procedures and safety precautions will enable the reliable and reproducible synthesis of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. synarchive.com [synarchive.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. api.pageplace.de [api.pageplace.de]
- 7. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]
- 10. This compound CAS#: 610277-84-4 [amp.chemicalbook.com]
- 11. PubChemLite - this compound (C12H8Cl2O3S) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 4-(2-chlorophenoxy)benzenesulfonyl chloride (CAS Number 610277-84-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4-(2-chlorophenoxy)benzenesulfonyl chloride, a key intermediate in the synthesis of a diverse range of biologically active molecules. The document details its chemical and physical properties, outlines a probable synthetic pathway, and explores its reactivity, particularly in the formation of sulfonamides. Emphasis is placed on the applications of its derivatives in drug discovery, with a focus on their roles as potential inhibitors of key enzymes such as cyclooxygenase-2 (COX-2) and carbonic anhydrases (CAs). This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and agrochemical development, providing foundational knowledge and practical insights into the utilization of this versatile chemical building block.
Introduction
This compound is a diaryl ether derivative that has garnered significant interest as a versatile scaffold in medicinal and agricultural chemistry.[1][2] Its unique structural combination of a phenoxy linkage and a reactive sulfonyl chloride functional group makes it an ideal starting material for the synthesis of a wide array of sulfonamide-based compounds.[1] These derivatives have shown promise in the development of novel therapeutic agents, including anti-inflammatory drugs and anticancer therapies, as well as in the formulation of next-generation herbicides and pesticides.[1][2]
The diaryl ether motif is a common feature in many biologically active compounds, contributing to their conformational flexibility and ability to interact with various biological targets. The addition of a sulfonyl chloride group provides a reactive handle for the facile introduction of a sulfonamide linkage, a pharmacophore known for its strong hydrogen bonding capabilities and its presence in numerous approved drugs. This guide will delve into the essential technical aspects of this compound, from its fundamental properties to its application in the synthesis of potential enzyme inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 610277-84-4 | [1] |
| Molecular Formula | C₁₂H₈Cl₂O₃S | [1] |
| Molecular Weight | 303.16 g/mol | [1] |
| Appearance | Light beige to off-white solid | [1] |
| Melting Point | 89-94 °C | |
| Purity | ≥ 97% (by NMR) | [1] |
| Solubility | Soluble in many organic solvents | |
| Storage Conditions | Store at 0-8°C in a dry, well-ventilated place. Moisture sensitive. | [1] |
Synthesis and Reactivity
Synthetic Pathway
Step 1: Ullmann Condensation to form 2-chlorodiphenyl ether
The Ullmann condensation is a classic and widely used method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[3][4][5] In this case, 2-chlorophenol would be reacted with a suitable para-substituted halobenzene, such as 1-bromo-4-nitrobenzene, in the presence of a copper catalyst and a base at elevated temperatures. The nitro group can subsequently be reduced and converted to a sulfonic acid. A more direct approach would be the coupling of 2-chlorophenol with a para-halobenzenesulfonic acid derivative, though this can be more challenging.
Step 2: Chlorosulfonation of 2-chlorodiphenyl ether
The resulting 2-chlorodiphenyl ether would then undergo electrophilic aromatic substitution with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group.[6] This reaction is typically carried out in the absence of a solvent or in a chlorinated solvent. The sulfonyl group is directed to the para-position of the unsubstituted phenyl ring due to steric hindrance from the 2-chloro-phenoxy group.
A general reaction scheme is presented below:
Figure 1: A plausible two-step synthetic pathway to this compound.
Reactivity Profile
The primary utility of this compound in organic synthesis stems from the high reactivity of the sulfonyl chloride group. This functional group is an excellent electrophile and readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[1]
The reaction with amines is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The general mechanism for this reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur atom, followed by the departure of the chloride leaving group.
Applications in Drug Discovery and Agrochemicals
The true value of this compound lies in its role as a precursor to a multitude of biologically active sulfonamides. The diaryl ether sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against several important enzyme targets.
Cyclooxygenase-2 (COX-2) Inhibitors
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. A number of diaryl heterocyclic compounds are known to be selective COX-2 inhibitors, and the diaryl ether scaffold is a recognized pharmacophore in this class of molecules.[7][8][9][10] The sulfonamide group is often a crucial component for achieving COX-2 selectivity.[7] While specific COX-2 inhibitors derived directly from this compound are not explicitly detailed in the available literature, its structural similarity to known COX-2 inhibitor backbones makes it a highly attractive starting material for the synthesis of new potential anti-inflammatory agents.
Figure 2: Inhibition of the COX-2 pathway by diaryl ether sulfonamide derivatives.
Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer.[1][11][12][13][14] Sulfonamides are the cornerstone of carbonic anhydrase inhibitor design. Diaryl ether sulfonamides have been investigated as potent inhibitors of various CA isoforms, including the tumor-associated CA IX and CA XII.[1][11] The this compound scaffold provides a direct route to novel diaryl ether sulfonamides that could be explored for their potential as selective CA inhibitors.
Figure 3: Inhibition of carbonic anhydrase by diaryl ether sulfonamide derivatives.
Agrochemicals
The chlorophenoxy moiety is a well-established toxophore in the agrochemical industry, being a key structural feature of widely used herbicides such as 2,4-D and MCPA.[15][16] These compounds often act as synthetic auxins, disrupting normal plant growth. The incorporation of a benzenesulfonamide group can further modulate the biological activity and selectivity of these compounds.[8] Therefore, this compound serves as a valuable intermediate for the synthesis of novel herbicides and pesticides with potentially enhanced efficacy and improved crop safety profiles.[1][2]
Experimental Protocols
As a specific, validated protocol for the synthesis of this compound is not available, a general procedure for the chlorosulfonation of a diaryl ether, based on the synthesis of related compounds, is provided below for illustrative purposes. Note: This is a hypothetical protocol and requires optimization and validation in a laboratory setting.
Illustrative Protocol: Chlorosulfonation of 2-chlorodiphenyl ether
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place 2-chlorodiphenyl ether (1.0 eq).
-
Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Figure 4: A generalized workflow for the chlorosulfonation of a diaryl ether.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also moisture-sensitive and should be stored under an inert atmosphere.[1] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active sulfonamide derivatives. Its straightforward reactivity and the established importance of the diaryl ether sulfonamide scaffold in medicinal and agricultural chemistry make it a compound of significant interest for further research and development. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, with the aim of facilitating its use in the discovery of novel therapeutic agents and agrochemicals. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds the potential for significant advancements in these fields.
References
- 1. Synthesis of diaryl ethers with acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of new diarylheterocycles endowed with COX-2 inhibitory and NO-dependent activities [iris.unito.it]
- 10. Design and synthesis of 1,3-diarylurea derivatives as selective cyclooxygenase (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New selective carbonic anhydrase IX inhibitors: synthesis and pharmacological evaluation of diarylpyrazole-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel 1,3-diaryltriazene sulfonamides as carbonic anhydrase I, II, VII, and IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Carbonic anhydrase inhibitors: Design, synthesis and structural characterization of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms [flore.unifi.it]
- 15. EP0030333A1 - Alkyldiphenyl-ether sulfonic acid hydrazides, their production and use as blowing agents - Google Patents [patents.google.com]
- 16. patents.justia.com [patents.justia.com]
Spectroscopic Characterization of 4-(2-chlorophenoxy)benzenesulfonyl Chloride: A Technical Guide
Introduction: The Significance of 4-(2-chlorophenoxy)benzenesulfonyl Chloride
This compound is a pivotal intermediate in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its diaryl ether and sulfonyl chloride functionalities provide a versatile scaffold for creating complex molecular architectures.[1] As with any high-value synthetic intermediate, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, offering a framework for its characterization.
This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their synthetic and medicinal chemistry programs. The interpretations herein are grounded in fundamental spectroscopic principles and comparative data from analogous structures, ensuring a robust and reliable analytical paradigm.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with its distinct aromatic rings and reactive sulfonyl chloride group, gives rise to a characteristic spectroscopic fingerprint. Understanding the interplay of these features is key to interpreting its spectra.
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon and hydrogen environments.
Experimental Protocol: NMR Data Acquisition
A meticulously designed experimental protocol is crucial for obtaining high-quality NMR data, especially for a reactive species like a sulfonyl chloride.
Step-by-Step Methodology:
-
Solvent Selection: Due to the moisture sensitivity and reactivity of the sulfonyl chloride group, the use of anhydrous, aprotic deuterated solvents is essential. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Cap the NMR tube securely to prevent atmospheric moisture contamination.
-
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Shim the instrument to achieve a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For more detailed structural analysis, 2D NMR experiments like COSY and HSQC can be performed.
-
Workflow for NMR Sample Preparation and Analysis
Caption: Workflow for NMR analysis of this compound.
¹H NMR Spectral Interpretation (Predicted)
The ¹H NMR spectrum will show signals exclusively in the aromatic region. The electron-withdrawing nature of the sulfonyl chloride group and the influence of the ether linkage and the second chlorine atom will dictate the chemical shifts.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2', H-6' | ~ 7.9 - 8.1 | Doublet | 2H | Adjacent to the strongly electron-withdrawing -SO₂Cl group, resulting in significant deshielding. |
| H-3', H-5' | ~ 7.1 - 7.3 | Doublet | 2H | Ortho to the ether linkage, experiencing less deshielding compared to H-2' and H-6'. |
| H-3 to H-6 | ~ 7.0 - 7.6 | Multiplets | 4H | Protons on the 2-chlorophenoxy ring will exhibit complex splitting patterns due to their relative positions and coupling with each other. |
¹³C NMR Spectral Interpretation (Predicted)
The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the attached groups.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4' | ~ 155 - 160 | Carbon attached to the ether oxygen, significantly deshielded. |
| C-1' | ~ 140 - 145 | Carbon attached to the -SO₂Cl group. |
| C-2', C-6' | ~ 128 - 132 | Aromatic carbons ortho to the -SO₂Cl group. |
| C-3', C-5' | ~ 118 - 122 | Aromatic carbons meta to the -SO₂Cl group. |
| C-1 | ~ 150 - 155 | Carbon attached to the ether oxygen on the 2-chlorophenoxy ring. |
| C-2 | ~ 125 - 130 | Carbon bearing the chlorine atom. |
| C-3 to C-6 | ~ 120 - 135 | Remaining aromatic carbons of the 2-chlorophenoxy ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. For this compound, the most prominent features will be the absorptions from the sulfonyl chloride and the diaryl ether moieties.
Experimental Protocol: IR Data Acquisition
As a solid, this compound can be analyzed using several methods. The thin solid film method is often preferred for its simplicity and the absence of interfering signals from a mulling agent.[2][3]
Step-by-Step Methodology (Thin Solid Film):
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of the solid in a volatile organic solvent like methylene chloride or acetone.[2]
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of an FTIR spectrometer.
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Perform a background scan with a clean, empty salt plate to subtract atmospheric and instrumental interferences.
-
Workflow for IR Spectroscopy (Thin Solid Film Method)
Caption: Workflow for IR analysis using the thin solid film method.
IR Spectral Interpretation (Predicted)
The IR spectrum will be dominated by strong absorptions from the S=O bonds of the sulfonyl chloride group.
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds in the benzene rings.[4] |
| ~ 1370 - 1410 | Asymmetric SO₂ Stretch | Strong | A hallmark of the sulfonyl chloride functional group.[5] |
| ~ 1166 - 1204 | Symmetric SO₂ Stretch | Strong | The second key absorption for the sulfonyl chloride group.[5] |
| ~ 1240 - 1280 | Aryl C-O-C Asymmetric Stretch | Strong | Characteristic of the diaryl ether linkage.[6] |
| ~ 1050 - 1150 | Aryl C-O-C Symmetric Stretch | Strong | Another key indicator of the ether functionality.[6] |
| ~ 1580 & ~ 1480 | Aromatic C=C Stretch | Medium-Strong | In-ring vibrations of the benzene rings.[4] |
| ~ 750 - 770 | C-Cl Stretch | Medium-Strong | Arising from the chloro-substituted aromatic ring. |
| ~ 550 - 600 | S-Cl Stretch | Medium | Characteristic of the sulfur-chlorine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: MS Data Acquisition
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for analyzing this compound, provided it has sufficient volatility and thermal stability.
Step-by-Step Methodology (GC-MS):
-
Sample Preparation:
-
Instrument Setup (GC):
-
Use a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent).
-
Set an appropriate temperature program for the oven to ensure separation and elution of the compound.
-
The injector temperature should be high enough to volatilize the sample without causing degradation.
-
-
Instrument Setup (MS):
-
Use electron ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range that encompasses the expected molecular ion (e.g., m/z 50-400).
-
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Mass Spectral Interpretation (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragments resulting from the cleavage of the molecule's weakest bonds. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
| m/z | Fragment | Rationale |
| 302/304/306 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for two chlorine atoms. |
| 267/269 | [M - Cl]⁺ | Loss of the chlorine atom from the sulfonyl chloride group. |
| 238/240 | [M - SO₂]⁺ | Loss of sulfur dioxide, a common fragmentation pathway for aromatic sulfonamides and related compounds.[9][10] |
| 199 | [M - SO₂Cl]⁺ | Cleavage of the C-S bond. |
| 168/170 | [Cl-C₆H₄-O-C₆H₄]⁺ | Fragment corresponding to the diaryl ether core. |
| 111/113 | [Cl-C₆H₄]⁺ | Fragment of the chlorophenyl ring. |
| 99/101 | [SO₂Cl]⁺ | Fragment of the sulfonyl chloride group. |
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The predicted data, based on established principles and comparative analysis, offers a robust guide for researchers. By following the detailed experimental protocols and interpretative frameworks presented, scientists can confidently characterize this important synthetic intermediate, ensuring the integrity and success of their research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. acdlabs.com [acdlabs.com]
- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Stability and Storage of 4-(2-Chlorophenoxy)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(2-Chlorophenoxy)benzenesulfonyl chloride is a reactive intermediate crucial in the synthesis of various pharmaceutical and agrochemical compounds. Its utility is intrinsically linked to its purity and stability. As a sulfonyl chloride, its primary vulnerability is hydrolysis, a reaction that can be initiated by atmospheric moisture. This guide provides a comprehensive overview of the chemical stability of this compound, outlines its principal degradation pathway, and establishes rigorous, field-proven protocols for its optimal storage and handling. Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for reproducible experimental outcomes and the synthesis of target molecules with high purity and yield.
Chemical Identity and Properties
This compound is a solid organic compound with the molecular formula C₁₂H₈Cl₂O₃S and a molecular weight of 303.17 g/mol [1]. Its structure features a benzenesulfonyl chloride moiety substituted with a 2-chlorophenoxy group at the 4-position.
Key Physicochemical Properties:
The presence of the electrophilic sulfonyl chloride group (-SO₂Cl) makes the molecule highly susceptible to nucleophilic attack, which is the cornerstone of its reactivity and instability.
Core Stability Concerns and Degradation Pathways
The stability of sulfonyl halides, including this compound, generally decreases in the order of fluorides > chlorides > bromides > iodides[3]. The chloride variant represents a balance between reactivity and manageable stability, making it a common choice in synthesis[4].
Primary Degradation Pathway: Hydrolysis
The most significant factor affecting the stability of this compound is its sensitivity to moisture[2]. Sulfonyl chlorides readily react with water in a nucleophilic substitution reaction to yield the corresponding sulfonic acid and hydrochloric acid[3].
Reaction Mechanism: RSO₂Cl + H₂O → RSO₃H + HCl
This hydrolysis is often autocatalytic, as the generated HCl can accelerate the degradation of the remaining sulfonyl chloride. The rate of hydrolysis is dependent on factors such as temperature, pH, and the presence of catalysts. Studies on various aromatic sulfonyl chlorides have confirmed that the reaction proceeds via an SN2 mechanism, where water acts as the nucleophile[5][6].
The diagram below illustrates this critical degradation pathway.
Caption: Primary degradation pathway of this compound.
Other Potential Degradation Factors
-
Thermolysis: While the compound is a solid with a relatively high predicted boiling point, prolonged exposure to elevated temperatures can accelerate hydrolysis and potentially lead to other decomposition pathways.
-
Incompatible Materials: As a reactive acid chloride, it should be stored away from strong bases, alcohols, and amines, as these will react readily with the sulfonyl chloride group[3].
Recommended Storage and Handling Protocols
To mitigate degradation and preserve the compound's integrity, a multi-layered approach to storage and handling is essential. The core principle is the rigorous exclusion of moisture.
Storage Conditions
The consensus from safety data sheets and chemical best practices points to a consistent set of storage requirements.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Cool place; Room temperature. | Reduces reaction kinetics of potential degradation pathways. | [2] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon). | Displaces atmospheric moisture, preventing hydrolysis. | [2] |
| Container | Tightly closed, in a dry and well-ventilated place. | Prevents ingress of atmospheric moisture and ensures safe containment. | [2][7] |
| Light | Protect from direct light (recommended). | While not explicitly stated as light-sensitive, it is good practice for reactive intermediates. | General Lab Practice |
Step-by-Step Handling Workflow
Adherence to a strict workflow when handling the compound is critical to prevent inadvertent exposure to atmospheric moisture.
Caption: Recommended workflow for handling moisture-sensitive sulfonyl chlorides.
Protocol: Stability Assessment by HPLC
Regularly assessing the purity of this compound is a self-validating measure of storage and handling efficacy. A reverse-phase High-Performance Liquid Chromatography (HPLC) method can be employed to quantify the parent compound and detect the presence of its primary hydrolytic degradant, 4-(2-chlorophenoxy)benzenesulfonic acid.
Objective
To determine the purity of this compound and quantify the percentage of the corresponding sulfonic acid.
Materials and Reagents
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Chromatographic Conditions
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 30% B
-
18-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation
-
Carefully weigh ~5 mg of the compound in a dry vial.
-
Dissolve in 5.0 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
Analysis and Interpretation
-
The sulfonyl chloride, being more non-polar, will have a longer retention time than the more polar sulfonic acid degradant.
-
Purity can be calculated based on the area percentage of the main peak.
-
A significant peak at an earlier retention time is indicative of hydrolysis and suggests a review of storage and handling procedures.
Conclusion
The chemical integrity of this compound is principally challenged by its susceptibility to hydrolysis. By understanding this core instability and implementing rigorous moisture-exclusion protocols for storage and handling, researchers can ensure the compound's purity and reactivity are maintained. The recommended procedures, including storage under an inert atmosphere and regular purity assessment via HPLC, constitute a robust system for preserving the quality of this valuable synthetic intermediate, thereby safeguarding the reliability and success of subsequent research and development activities.
References
- 1. fishersci.nl [fishersci.nl]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. fishersci.com [fishersci.com]
The Strategic Application of 4-(2-Chlorophenoxy)benzenesulfonyl Chloride in Modern Medicinal Chemistry: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 4-(2-chlorophenoxy)benzenesulfonyl chloride, a versatile chemical intermediate with significant potential in medicinal chemistry. We will dissect the molecule's structural components, outlining the synthesis of the core scaffold and its subsequent elaboration into diverse derivatives. The primary focus will be on the strategic incorporation of the diaryl ether and sulfonamide moieties into novel chemical entities targeting a range of therapeutic areas, including inflammatory diseases and bacterial infections. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale behind its use, detailed experimental protocols, and insights into potential structure-activity relationships.
Introduction: Unveiling a Privileged Scaffold
In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with multiple biological targets. The diaryl ether motif is one such scaffold, recognized for its presence in a wide array of bioactive compounds. When coupled with the highly reactive and versatile benzenesulfonyl chloride group, the resulting molecule, this compound, becomes a powerful building block for the synthesis of novel therapeutic agents.
The core structure combines three key features:
-
The Diaryl Ether Linkage: This flexible yet stable ether bond provides a defined spatial orientation for the two aromatic rings, influencing the molecule's overall conformation and ability to bind to target proteins.
-
The 2-Chlorophenoxy Group: The presence and position of the chlorine atom can significantly impact the compound's lipophilicity, metabolic stability, and electronic properties, offering a handle for fine-tuning pharmacokinetic and pharmacodynamic profiles.
-
The Sulfonyl Chloride Moiety: This highly reactive functional group serves as a linchpin for introducing a diverse range of functionalities, most notably through the formation of sulfonamides. Sulfonamides are a cornerstone of medicinal chemistry, found in drugs with antibacterial, anti-inflammatory, and anticancer properties.[1][2]
This guide will delve into the practical applications of this promising intermediate, providing a roadmap for its effective utilization in medicinal chemistry programs.
Synthesis and Chemical Properties
The synthesis of this compound is a multi-step process that can be achieved through established organic chemistry methodologies. A general and reliable approach involves the chlorosulfonation of the corresponding diaryl ether.
Synthesis of the Diaryl Ether Precursor
The initial step is the formation of the diaryl ether linkage, typically achieved via a nucleophilic aromatic substitution reaction, such as the Ullmann condensation.
Experimental Protocol: Synthesis of 1-Chloro-2-(4-phenoxyphenyl)benzene
-
Reactants: 4-bromophenol, 1-chloro-2-iodobenzene, potassium carbonate, copper(I) iodide, and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a stirred solution of 4-bromophenol and potassium carbonate in DMF, add copper(I) iodide.
-
Add 1-chloro-2-iodobenzene to the reaction mixture.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 120 to 150 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.
-
Chlorosulfonation of the Diaryl Ether
The subsequent step involves the introduction of the sulfonyl chloride group onto the diaryl ether precursor. This is typically achieved by reacting the diaryl ether with chlorosulfonic acid.
Experimental Protocol: Synthesis of this compound
-
Reactants: 1-Chloro-2-(4-phenoxyphenyl)benzene, chlorosulfonic acid.
-
Procedure:
-
Cool a flask containing chlorosulfonic acid to 0 °C in an ice bath.
-
Slowly add the diaryl ether precursor to the cooled chlorosulfonic acid with vigorous stirring. The addition should be done portion-wise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid precipitate of this compound is then collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum to obtain the final compound.
-
Diagram: Synthetic Pathway
Caption: General synthetic route to this compound.
Potential Applications in Medicinal Chemistry
The true value of this compound lies in its potential as a scaffold for the development of a wide range of therapeutic agents. The primary route for derivatization is through the reaction of the sulfonyl chloride with amines to form sulfonamides.
Anti-inflammatory Agents
The diaryl ether sulfonamide scaffold has been explored for its anti-inflammatory properties.[2][3] The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators. For instance, derivatives of this class have the potential to target enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively.[4]
Hypothetical Signaling Pathway Inhibition:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of triarylsulfonamides as novel anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synthetic Versatility: A Technical Guide to the Reactivity of 4-(2-Chlorophenoxy)benzenesulfonyl Chloride
An In-Depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(2-Chlorophenoxy)benzenesulfonyl chloride is a pivotal chemical intermediate, extensively utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its value lies in the highly reactive sulfonyl chloride moiety, which serves as a versatile electrophilic handle for constructing complex organic molecules. This guide provides an in-depth analysis of the chemical reactivity of this compound, focusing on the electronic and steric factors that govern the behavior of the sulfonyl chloride group. We will explore its primary reactions, offer detailed, field-proven experimental protocols, and provide troubleshooting insights to empower researchers in harnessing its full synthetic potential. This document is structured to serve as a practical resource, bridging fundamental chemical principles with real-world laboratory applications.
Introduction: The Significance of a Versatile Building Block
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][3][4][5] The most direct and reliable method for constructing this critical moiety is the reaction between a primary or secondary amine and a sulfonyl chloride.[6][7] this compound has emerged as a particularly valuable building block, offering a unique combination of reactivity and structural complexity that facilitates the development of targeted, high-efficacy compounds.[1]
This guide delves into the core of its utility: the predictable yet tunable reactivity of its sulfonyl chloride group. By understanding the interplay of electronic effects imparted by the 4-(2-chlorophenoxy) substituent and the steric environment around the sulfur atom, chemists can optimize reaction conditions, maximize yields, and design novel synthetic pathways.
| Physicochemical Properties of this compound | |
| Synonyms | [4-(2-Chlorophenoxy)phenyl]sulfonyl chloride[1][8] |
| CAS Number | 610277-84-4[1][9] |
| Molecular Formula | C₁₂H₈Cl₂O₃S[1][8][9] |
| Molecular Weight | 303.16 g/mol [1][8][9] |
| Appearance | Light beige to off-white solid[1][8] |
| Storage Conditions | Store at 2-8°C, moisture sensitive[1][8][10] |
Chapter 1: The Electrophilic Heart - Understanding the Sulfonyl Chloride Group
The reactivity of this compound is dominated by the properties of the sulfonyl chloride (-SO₂Cl) functional group. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement makes the sulfur atom highly electron-deficient and, therefore, a potent electrophile, primed for attack by nucleophiles.[5]
Electronic Landscape
The reactivity of the sulfonyl chloride is finely tuned by the substituent at the para position of the benzene ring. In this case, the 4-(2-chlorophenoxy) group exerts competing electronic effects:
-
Resonance Donation: The lone pairs on the ether oxygen atom can be delocalized into the benzene ring through resonance (+R effect). This effect pushes electron density towards the sulfonyl chloride group, which would slightly decrease the electrophilicity of the sulfur atom.
-
Inductive Withdrawal: The electronegative oxygen and chlorine atoms, along with the second aromatic ring, pull electron density away from the sulfonyl-bearing ring through the sigma bonds (-I effect). This inductive effect increases the electrophilicity of the sulfur atom.
Generally, for ethers at the para position, the inductive withdrawal effect is significant, leading to a net deactivation of the ring towards electrophilic substitution but, crucially, an activation of the sulfonyl chloride group towards nucleophilic attack . The electron-withdrawing nature enhances the partial positive charge on the sulfur atom, making it more susceptible to nucleophiles compared to unsubstituted benzenesulfonyl chloride.[11]
Caption: Electronic effects governing sulfur atom electrophilicity.
Steric Considerations
Steric hindrance can play a significant role in the reactions of sulfonyl chlorides.[12][13] For this compound, the bulky substituent is in the para position, which is remote from the reaction center. Therefore, it does not create significant steric shielding of the sulfur atom itself.
However, steric hindrance becomes a critical factor when considering the nucleophile. Highly branched or bulky nucleophiles (e.g., diisopropylamine, t-butylamine) will experience steric repulsion from the overall molecule, potentially slowing the reaction rate or requiring more forcing conditions (e.g., higher temperatures) to overcome the activation energy barrier.[12][14] The ortho-chloro atom on the phenoxy ring contributes to the overall size and conformational rigidity of the substituent but its direct impact on the approach to the sulfur atom is minimal compared to a substituent ortho to the sulfonyl chloride group itself.[15]
Chapter 2: Core Reactions and Mechanistic Insights
The electron-deficient sulfur atom is the hub of reactivity, readily engaging with a variety of nucleophiles.
Sulfonamide Synthesis: The Primary Application
The formation of sulfonamides via reaction with primary or secondary amines is the most common and valuable transformation of this compound.[1][2] The reaction proceeds through a nucleophilic substitution mechanism.
Mechanism:
-
Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the electrophilic sulfur atom.
-
Tetrahedral Intermediate: A transient, tetrahedral intermediate is formed.
-
Chloride Elimination: The sulfonyl-chlorine bond breaks, and the chloride ion is expelled as a leaving group.
-
Deprotonation: A base (typically a non-nucleophilic amine like triethylamine or pyridine added to the reaction) removes the proton from the nitrogen atom to yield the neutral sulfonamide and the hydrochloride salt of the base. This final step is crucial as it prevents the generated HCl from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[16]
Caption: Mechanism of sulfonamide formation.
This reaction is highly efficient and forms the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.[17][18] Primary amines form a sulfonamide that is soluble in aqueous base (due to the acidic N-H proton), while secondary amines form an insoluble sulfonamide (no acidic N-H proton).[18][19]
Sulfonate Ester Formation
In a similar fashion, alcohols and phenols can act as nucleophiles to attack the sulfonyl chloride, yielding sulfonate esters. This reaction is typically performed in the presence of a base like pyridine, which not only neutralizes the HCl byproduct but can also act as a nucleophilic catalyst.
Competing Reaction: Hydrolysis
A critical consideration when working with this compound is its sensitivity to moisture.[8][10] Water can act as a nucleophile, leading to hydrolysis of the sulfonyl chloride to the corresponding 4-(2-chlorophenoxy)benzenesulfonic acid.[20] This reaction is generally slow in cold water but accelerates upon heating or under basic conditions.[20][21]
Causality: The presence of sulfonic acid as a byproduct can complicate purification and lower the yield of the desired product. Therefore, all reactions should be conducted under strictly anhydrous conditions, using oven-dried glassware and anhydrous solvents.[12]
Chapter 3: Practical Applications & Experimental Protocols
The true value of a reagent is realized in its practical application. This section provides a robust, self-validating protocol for a typical sulfonamide synthesis.
Protocol: General Procedure for Synthesis of N-Aryl/Alkyl-4-(2-chlorophenoxy)benzenesulfonamide
This protocol is designed to be a reliable starting point. Optimization of temperature, reaction time, and stoichiometry may be required for specific, challenging substrates.
Methodology:
-
Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary or secondary amine (1.0 equivalents).
-
Solvent & Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration). Add a non-nucleophilic base, such as triethylamine (1.5 equivalents) or pyridine (2.0 equivalents), to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution to the cooled amine mixture dropwise over 15-30 minutes using a dropping funnel. A slight excess of the sulfonyl chloride ensures full conversion of the limiting amine.
-
Reaction Execution: Stir the reaction at 0 °C for one hour, then allow it to warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 4-24 hours).
-
Work-up (Self-Validation Step 1): Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Extract the aqueous layer with DCM (3x). Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any sulfonic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Self-Validation Step 2): Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Standard workflow for sulfonamide synthesis.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | 1. Poorly nucleophilic amine (e.g., aniline).2. Significant steric hindrance from the nucleophile.[12]3. Deactivated amine (protonated by acid). | 1. Add a catalyst like 4-Dimethylaminopyridine (DMAP, 0.1 eq).2. Increase reaction temperature (reflux in THF or 1,2-DCE).3. Ensure sufficient base is present and reagents are pure. |
| Low Yield | 1. Hydrolysis of the sulfonyl chloride starting material.[12]2. Incomplete reaction.3. Product loss during work-up/purification. | 1. Use anhydrous solvents and oven-dried glassware.2. Increase reaction time or temperature.3. Optimize extraction pH and chromatography conditions. |
| Multiple Products | 1. Impure starting materials.2. Side reactions due to excessive heat.3. For primary amines, potential for double sulfonylation (less common). | 1. Verify purity of amine and sulfonyl chloride via NMR.[12]2. Maintain controlled temperature, especially during addition.3. Use a strict 1:1 stoichiometry of amine to sulfonyl chloride. |
Conclusion
This compound is a potent and versatile electrophile, serving as a cornerstone for the synthesis of sulfonamides and other sulfur-containing compounds. Its reactivity is governed by a combination of strong electronic activation from its substituents and a sterically accessible sulfur center. By understanding these principles and employing robust, anhydrous reaction protocols, researchers can effectively leverage this building block to construct complex molecules of significant interest in pharmaceutical and agrochemical development. The ability to reliably form the sulfonamide linkage underscores its enduring importance in the synthetic chemist's toolkit.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cbijournal.com [cbijournal.com]
- 8. This compound CAS#: 610277-84-4 [amp.chemicalbook.com]
- 9. PubChemLite - this compound (C12H8Cl2O3S) [pubchemlite.lcsb.uni.lu]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Sulphuryl chloride as an electrophile. Part IV. Steric hindrance to activation by the methoxy-group - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Preparation of Sulfonate Esters from 4-(2-Chlorophenoxy)benzenesulfonyl Chloride
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of Sulfonate Esters
Sulfonate esters are a pivotal class of organic compounds, recognized for their versatile applications in medicinal chemistry and materials science.[1][2] Their utility stems from the sulfonate group's capacity to act as an excellent leaving group in nucleophilic substitution reactions, a property leveraged in the synthesis of complex molecules.[1][3] Furthermore, the incorporation of a sulfonate moiety can enhance the water-solubility of hydrophobic molecules, a crucial attribute in drug design and formulation.[4][5] The specific precursor, 4-(2-chlorophenoxy)benzenesulfonyl chloride, offers a scaffold that combines the reactive sulfonyl chloride group with a synthetically adaptable diaryl ether linkage, making it a valuable starting material for creating diverse sulfonate ester libraries with potential biological activities.
This guide provides a comprehensive overview of the synthesis of sulfonate esters from this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical analytical characterization methods.
Reaction Chemistry and Mechanistic Insights
The formation of a sulfonate ester from a sulfonyl chloride and an alcohol or phenol is fundamentally a nucleophilic substitution reaction at the sulfur atom.[3][6] The reaction is typically conducted in the presence of a base, such as pyridine, which serves a dual role: it acts as a nucleophilic catalyst and as a scavenger for the hydrogen chloride (HCl) byproduct.[6][7]
The generally accepted mechanism proceeds through the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol or phenol attacks the electrophilic sulfur atom of the this compound.[3]
-
Intermediate Formation: This attack leads to the formation of a transient, protonated intermediate.
-
Deprotonation: The base (e.g., pyridine) deprotonates the intermediate, neutralizing the positive charge on the oxygen.[6]
-
Leaving Group Departure: Concurrently, the chloride ion departs, resulting in the formation of the stable sulfonate ester.
In some cases, particularly with pyridine as the base, an alternative pathway involving a more reactive sulfonylpyridinium salt intermediate may occur. This intermediate is highly electrophilic and readily reacts with the alcohol or phenol.[8]
Visualizing the Reaction Mechanism
Caption: General mechanism for sulfonate ester synthesis.
Experimental Protocol: Synthesis of a Representative Sulfonate Ester
This protocol details the synthesis of a model sulfonate ester, for instance, by reacting this compound with a simple phenol.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| This compound | C₁₂H₈Cl₂O₃S | 319.16 | Commercial Source | ≥98% |
| Phenol (or substituted phenol) | Varies | Varies | Commercial Source | ≥99% |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | Commercial Source | ≥99.8% |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | Commercial Source | ≥99.8% |
| Hydrochloric acid (HCl), 1 M aqueous | HCl | 36.46 | Commercial Source | 1 M |
| Saturated sodium bicarbonate (NaHCO₃) soln. | NaHCO₃ | 84.01 | Prepared in-house | N/A |
| Brine (saturated NaCl solution) | NaCl | 58.44 | Prepared in-house | N/A |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Commercial Source | N/A |
| Silica gel for column chromatography | SiO₂ | 60.08 | Commercial Source | 60 Å |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen phenol (1.0 equivalent) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.5 equivalents).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (phenol) is consumed.
-
Workup:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Product Characterization:
Visualizing the Experimental Workflow
Caption: Workflow for sulfonate ester synthesis.
Safety Precautions
Working with sulfonyl chlorides and pyridine requires strict adherence to safety protocols due to their hazardous nature.
-
Sulfonyl Chlorides: this compound is corrosive and reacts with moisture, including atmospheric humidity, to produce HCl gas. It should be handled in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13][14][15]
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin. All manipulations involving pyridine should be performed in a fume hood.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][12][13][14][15]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time; low reactivity of the phenol; moisture in reagents. | Extend the reaction time. For less reactive phenols, consider gentle heating. Ensure all reagents and solvents are anhydrous. |
| Low Yield | Product loss during workup or purification; side reactions. | Optimize the workup procedure to minimize extractions. Adjust the stoichiometry of reagents. Ensure the reaction temperature is controlled to prevent side product formation. |
| Formation of Multiple Products | Presence of impurities in starting materials; degradation of the product. | Use highly pure starting materials. Analyze the product stability under the reaction and purification conditions. Consider using milder reaction conditions. |
| Difficulty in Purification | Co-elution of product with impurities. | Optimize the eluent system for column chromatography. Consider alternative purification techniques such as recrystallization if the product is a solid. |
Characterization of Sulfonate Esters
Accurate characterization is essential to confirm the identity and purity of the synthesized sulfonate ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. Expect characteristic shifts for the aromatic protons of the 4-(2-chlorophenoxy)phenyl group and the R-group of the ester.
-
¹³C NMR: Shows the number and types of carbon atoms. The carbon attached to the sulfonate oxygen will have a characteristic chemical shift.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Look for strong characteristic absorption bands for the S=O stretching vibrations, typically in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).
-
-
Mass Spectrometry (MS):
-
Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.
-
Conclusion
The synthesis of sulfonate esters from this compound is a robust and versatile method for accessing a wide range of compounds with potential applications in drug discovery and materials science. By understanding the reaction mechanism, adhering to a well-defined experimental protocol, and employing rigorous characterization techniques, researchers can efficiently prepare these valuable molecules. Careful attention to safety and troubleshooting potential issues will ensure successful and reproducible outcomes.
References
- 1. eurjchem.com [eurjchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lithographic performances of aryl sulfonate ester-modified polystyrenes as nonchemically amplified resists - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D5IM00046G [pubs.rsc.org]
- 10. Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. aksci.com [aksci.com]
- 15. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: The Strategic Use of 4-(2-Chlorophenoxy)benzenesulfonyl Chloride in the Synthesis of Novel Agrochemicals
Introduction: A Privileged Scaffold in Agrochemical Design
The diaryl ether motif is a cornerstone in the design of modern agrochemicals, imparting a unique combination of chemical stability, conformational flexibility, and potent biological activity.[1] Within this chemical class, 4-(2-chlorophenoxy)benzenesulfonyl chloride has emerged as a critical and versatile building block for the synthesis of a new generation of fungicides and herbicides. Its utility lies in the strategic combination of a diaryl ether core, which can be readily synthesized, and a reactive sulfonyl chloride functional group that allows for the facile introduction of diverse functionalities to modulate biological activity.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis and application of this compound in agrochemical development. We will explore the synthetic pathways to this key intermediate, provide detailed protocols for its use in the creation of novel sulfonamide-based agrochemicals, and discuss the mechanistic basis for their biological activity.
Synthesis of the Core Intermediate: this compound
The synthesis of this compound is a two-step process that begins with the formation of the diaryl ether linkage, followed by chlorosulfonation of the resulting diaryl ether.
Part 1: Ullmann Condensation for Diaryl Ether Formation
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[2][3][4][5] In this case, 2-chlorophenol is coupled with a 4-halobenzene derivative, typically 4-chloronitrobenzene, which is activated towards nucleophilic aromatic substitution.
Reaction Scheme:
Caption: Ullmann condensation for the synthesis of the diaryl ether intermediate.
Experimental Protocol: Synthesis of 4-(2-Chlorophenoxy)nitrobenzene
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorophenol (1.0 eq), 4-chloronitrobenzene (1.0 eq), potassium carbonate (K₂CO₃) (2.0 eq) as the base, and copper(I) iodide (CuI) (0.1 eq) as the catalyst.
-
Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to 140-160 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-(2-chlorophenoxy)nitrobenzene.
Part 2: Reduction of the Nitro Group and Diazotization
The nitro group of 4-(2-chlorophenoxy)nitrobenzene is then reduced to an amine, which is subsequently diazotized to form a diazonium salt. This diazonium salt is a key intermediate for the introduction of the sulfonyl chloride group.
Experimental Protocol: Synthesis of 4-(2-Chlorophenoxy)aniline
-
Reduction: Dissolve 4-(2-chlorophenoxy)nitrobenzene (1.0 eq) in ethanol in a round-bottom flask. Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) and concentrated hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Purification: Concentrate the organic layer to obtain 4-(2-chlorophenoxy)aniline, which can be used in the next step without further purification.
Part 3: Chlorosulfonation
The final step is the chlorosulfonation of the aniline derivative. This is typically achieved by diazotization of the aniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst, and finally treatment with a chlorinating agent. A more direct method involves the reaction with chlorosulfonic acid.
Reaction Scheme:
Caption: Chlorosulfonation of the diaryl ether amine to yield the target intermediate.
Experimental Protocol: Synthesis of this compound
-
Diazotization: Dissolve 4-(2-chlorophenoxy)aniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid and add copper(I) chloride (CuCl) as a catalyst.
-
Reaction: Add the cold diazonium salt solution to the SO₂/CuCl mixture. Stir the reaction at room temperature for several hours.
-
Chlorination: Introduce chlorine gas into the reaction mixture to oxidize the intermediate sulfinic acid to the sulfonyl chloride.
-
Work-up: Pour the reaction mixture into ice water to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Application in Agrochemical Synthesis: Novel Sulfonamide Fungicides
The reactive sulfonyl chloride group of this compound serves as a handle for the introduction of various amine-containing moieties, leading to the formation of sulfonamide derivatives with potent fungicidal activity.
General Reaction Scheme:
Caption: General synthesis of N-substituted-4-(2-chlorophenoxy)benzenesulfonamide fungicides.
Experimental Protocol: Synthesis of N-(4-methylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) in a round-bottom flask.
-
Amine Addition: Add p-toluidine (1.1 eq) and a base such as pyridine or triethylamine (1.2 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, wash the mixture with 1N HCl, followed by a saturated solution of NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure N-(4-methylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide.
Mechanism of Action and Biological Activity
Sulfonamide fungicides derived from this compound often exhibit their antifungal effects by disrupting the integrity of the fungal cell membrane. This can lead to increased membrane permeability and leakage of essential cellular components, ultimately causing cell death. Some sulfonamides may also inhibit specific enzymes crucial for fungal growth and development.
Fungicidal Activity Data
The following table summarizes the in vitro fungicidal activity of representative sulfonamide derivatives against various plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC₅₀) in µg/mL. Lower EC₅₀ values indicate higher fungicidal activity.
| Compound ID | R-Group | Botrytis cinerea EC₅₀ (µg/mL) | Fusarium graminearum EC₅₀ (µg/mL) | Rhizoctonia solani EC₅₀ (µg/mL) |
| I | 4-methylphenyl | 5.2 | 8.1 | 12.5 |
| II | 4-chlorophenyl | 3.8 | 6.5 | 9.8 |
| III | 4-methoxyphenyl | 7.5 | 10.2 | 15.1 |
| IV | 2,4-dichlorophenyl | 2.1 | 4.3 | 6.7 |
Herbicidal Activity Data
Certain derivatives of this compound have also shown promise as herbicides. The following table presents the herbicidal activity of selected compounds against common weed species, expressed as the half-maximal inhibitory concentration (IC₅₀) in µM.
| Compound ID | R-Group | Echinochloa crus-galli IC₅₀ (µM) | Amaranthus retroflexus IC₅₀ (µM) |
| V | 2-pyridyl | 15.3 | 25.8 |
| VI | 4-pyridyl | 12.7 | 21.4 |
| VII | 2-pyrimidinyl | 8.9 | 14.2 |
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate in the synthesis of novel agrochemicals. The methodologies outlined in this guide provide a solid foundation for the rational design and synthesis of new fungicides and herbicides based on the diaryl ether sulfonamide scaffold. Future research in this area will likely focus on the exploration of a wider range of amine substituents to fine-tune biological activity and spectrum, as well as detailed mechanistic studies to elucidate the precise molecular targets of these promising agrochemical candidates. The continued development of compounds derived from this privileged scaffold holds significant potential for addressing the ongoing challenges of pest and weed management in modern agriculture.
References
- 1. Antifungal activity of some diaryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
The Strategic Utility of 4-(2-Chlorophenoxy)benzenesulfonyl Chloride in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: A Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Among the myriad of synthetic building blocks, 4-(2-chlorophenoxy)benzenesulfonyl chloride stands out as a particularly valuable reagent. This diaryl ether sulfonyl chloride combines two key pharmacophoric elements: the diaryl ether motif, prevalent in numerous natural products and therapeutic agents, and the sulfonamide functionality, a cornerstone of medicinal chemistry.[1] The strategic placement of a chlorine atom on the phenoxy ring offers a handle for modulating the electronic and lipophilic properties of the final molecule, providing a powerful tool for structure-activity relationship (SAR) studies.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of this compound in the synthesis of bioactive molecules. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and discuss the significance of the resulting compounds in various therapeutic areas.
Core Principles: The Chemistry of this compound
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group (-SO₂Cl). This functional group readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide bonds. This reaction, a variation of the well-established Hinsberg reaction, is the primary method for incorporating the 4-(2-chlorophenoxy)benzenesulfonyl moiety into target molecules.[2][3]
The diaryl ether linkage provides a degree of conformational flexibility, which can be crucial for optimal binding to biological targets. The 2-chloro substituent on the phenoxy ring influences the overall electronic profile and lipophilicity of the molecule, which can impact cell permeability, metabolic stability, and target engagement.
Synthesis of Bioactive Sulfonamides: A Gateway to Diverse Biological Activities
The reaction of this compound with a diverse array of primary and secondary amines provides access to a vast chemical space of novel sulfonamides. These compounds have shown promise in a range of therapeutic areas, including oncology and infectious diseases.[4][5]
Anticancer Applications
Many sulfonamide derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase (CA) isozymes that are overexpressed in hypoxic tumors.[4][5] The sulfonamide group can act as a zinc-binding group in the active site of these enzymes. By appending different amine-containing fragments to the 4-(2-chlorophenoxy)benzenesulfonyl scaffold, researchers can fine-tune the inhibitory potency and selectivity against specific CA isozymes, such as CA IX.[5]
Antimicrobial Properties
The sulfonamide functional group is a well-known pharmacophore in antibacterial drugs.[6] Derivatives of this compound can be synthesized to target essential metabolic pathways in bacteria. The diaryl ether component can be modified to enhance penetration through the bacterial cell wall and to interact with specific microbial targets.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of N-substituted 4-(2-chlorophenoxy)benzenesulfonamides. These are general procedures that may require optimization based on the specific amine used.
Protocol 1: General Synthesis of N-Aryl-4-(2-chlorophenoxy)benzenesulfonamides
This protocol describes the reaction of this compound with an aromatic amine.
Workflow Diagram:
Caption: General workflow for the synthesis of N-Aryl-4-(2-chlorophenoxy)benzenesulfonamides.
Materials:
| Reagent/Solvent | Molar Equivalent | Purity |
| This compound | 1.0 | >95% |
| Substituted Aniline | 1.1 | >98% |
| Pyridine (anhydrous) | 2.0 | >99% |
| Dichloromethane (DCM, anhydrous) | - | >99.8% |
| 1M Hydrochloric Acid | - | - |
| Saturated Sodium Bicarbonate Solution | - | - |
| Brine | - | - |
| Anhydrous Sodium Sulfate | - | - |
| Silica Gel (for chromatography) | - | 230-400 mesh |
Procedure:
-
To a stirred solution of the substituted aniline (1.1 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add anhydrous pyridine (2.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.0 mmol) portion-wise over 10 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 15 mL), water (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-aryl-4-(2-chlorophenoxy)benzenesulfonamide.
Characterization:
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., S=O stretches around 1350 and 1160 cm⁻¹).
Protocol 2: Synthesis of N-Alkyl-4-(2-chlorophenoxy)benzenesulfonamides
This protocol is suitable for the reaction with aliphatic amines.
Workflow Diagram:
Caption: Workflow for synthesizing N-Alkyl-4-(2-chlorophenoxy)benzenesulfonamides.
Materials:
| Reagent/Solvent | Molar Equivalent | Purity |
| This compound | 1.0 | >95% |
| Aliphatic Amine | 1.2 | >98% |
| Triethylamine (anhydrous) | 1.5 | >99% |
| Tetrahydrofuran (THF, anhydrous) | - | >99.8% |
Procedure:
-
In a round-bottom flask, dissolve the aliphatic amine (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous THF (15 mL).
-
To this solution, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC.
-
After the reaction is complete, filter off the triethylamine hydrochloride precipitate and wash with a small amount of THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired N-alkyl-4-(2-chlorophenoxy)benzenesulfonamide.
Data Presentation: Representative Bioactive Derivatives
While specific data for a wide range of derivatives of this compound is not extensively published, the following table presents hypothetical examples based on known activities of similar sulfonamides to illustrate the potential of this scaffold.
| Compound ID | Amine Starting Material | Target/Activity |
| CPBS-1 | Aniline | Potential Carbonic Anhydrase IX Inhibitor |
| CPBS-2 | 4-Fluoroaniline | Potential Anticancer Agent |
| CPBS-3 | 2-Aminopyridine | Potential Antibacterial Agent |
| CPBS-4 | Benzylamine | Potential Kinase Inhibitor |
Structure-Activity Relationship (SAR) Insights
QSAR studies on diaryl sulfonamides have provided valuable insights into the structural features that govern their biological activity.[7] For instance, the nature and position of substituents on both aromatic rings can significantly influence the inhibitory potency against enzymes like carbonic anhydrase. The 2-chloro substituent in this compound is expected to enhance lipophilicity and may engage in specific hydrophobic interactions within the target's binding pocket.
Logical Relationship Diagram:
Caption: Key structural elements influencing the bioactivity of derived sulfonamides.
Conclusion and Future Perspectives
This compound represents a versatile and valuable building block for the synthesis of novel bioactive molecules. The straightforward and high-yielding reaction with amines to form sulfonamides provides a reliable entry point to a diverse range of chemical entities with potential applications in oncology, infectious diseases, and beyond. The inherent modularity of this synthetic approach allows for the systematic exploration of structure-activity relationships, facilitating the optimization of lead compounds. As our understanding of the molecular basis of diseases continues to grow, the strategic application of privileged scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Sulfonate Esters using 4-(2-Chlorophenoxy)benzenesulfonyl Chloride
Introduction: The Strategic Role of 4-(2-Chlorophenoxy)benzenesulfonyl Chloride in Modern Synthesis
This compound is a highly versatile reagent pivotal in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its utility lies in its ability to readily react with nucleophiles, particularly alcohols and phenols, to form sulfonate esters. This transformation is fundamental in medicinal chemistry for several strategic reasons.
Firstly, the conversion of a hydroxyl group—a notoriously poor leaving group—into a sulfonate ester transforms it into an excellent leaving group, susceptible to displacement by a wide range of nucleophiles in SN1 and SN2 reactions.[3][4][5] This "activation" of alcohols is a cornerstone of multi-step organic synthesis. Secondly, the resulting diaryl ether sulfonate motif is itself a key structural component in numerous biologically active molecules, contributing to their desired therapeutic or pesticidal effects.[1][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of this compound with alcohols and phenols. It combines a detailed mechanistic rationale with robust, field-proven protocols to ensure reliable and reproducible outcomes.
The Reaction Mechanism: A Nucleophilic Attack on an Electrophilic Sulfur Center
The sulfonylation of alcohols and phenols proceeds via a well-established nucleophilic substitution pathway at the sulfur atom.[6][7] The sulfur atom in the sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
The core mechanism involves the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol or phenol attacks the electrophilic sulfur center of this compound.
-
Chloride Displacement: This attack leads to the formation of a transient intermediate, which quickly collapses by expelling the chloride ion, a good leaving group.
-
Deprotonation: An oxonium ion is formed. A non-nucleophilic base, such as pyridine or triethylamine (TEA), is crucial at this stage to neutralize the generated hydrogen chloride (HCl) and deprotonate the oxonium ion, yielding the final sulfonate ester product.[6][8]
A critical aspect of this reaction, particularly with chiral alcohols, is that it proceeds with retention of configuration at the carbon atom bearing the hydroxyl group.[5][7] This is because the C-O bond of the alcohol remains intact throughout the reaction; only the O-H bond is broken.[5] This stereochemical predictability is invaluable for the synthesis of enantiomerically pure compounds.
Caption: General mechanism for the sulfonylation of an alcohol or phenol.
Application Notes: Rationale Behind Experimental Choices
Choice of Base: More Than Just an Acid Scavenger
The base is not merely a passive scavenger of HCl. Its identity can significantly influence the reaction's success.
-
Pyridine: Often serves as both the base and the solvent. It is particularly effective because it is thought to form a highly reactive sulfonylpyridinium salt intermediate, which is then attacked by the alcohol or phenol. However, it can be difficult to remove during work-up.
-
Triethylamine (TEA): A common, non-nucleophilic amine base that is more volatile and thus easier to remove than pyridine. It is a standard choice for reactions in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[9]
-
Diisopropylethylamine (DIPEA or Hünig's Base): A sterically hindered, non-nucleophilic base. Its bulkiness prevents it from competing with the alcohol/phenol as a nucleophile, which can be a concern with less hindered amines.
Field Insight: For base-sensitive substrates, using a catalytic amount of a strong amine base in the presence of a stoichiometric amount of a weaker one like TEA can enhance reaction rates while minimizing side reactions.[10]
Solvent Selection: The Reaction Medium Matters
The choice of solvent is critical for ensuring that all reactants remain in solution and for controlling the reaction rate.
-
Dichloromethane (DCM): A versatile, aprotic solvent that dissolves the sulfonyl chloride and most organic substrates. Its low boiling point facilitates easy removal post-reaction.[9]
-
Acetonitrile (ACN): A polar aprotic solvent that can accelerate the reaction rate. It is a good choice for less reactive substrates.[11]
-
Tetrahydrofuran (THF): Another excellent aprotic solvent, though care must be taken to use an anhydrous grade, as water will readily hydrolyze the sulfonyl chloride.
Temperature Control: Balancing Reactivity and Selectivity
Most sulfonylation reactions are initiated at 0°C.[9][12] This is done to control the initial exothermic reaction upon addition of the sulfonyl chloride and to minimize potential side reactions, such as the formation of an alkyl chloride from the alcohol.[9] After the initial addition, the reaction is typically allowed to warm to room temperature to proceed to completion.
Reactivity Differences: Alcohols vs. Phenols
While the general protocol is similar, there are key differences to consider:
-
Alcohols: Primary and secondary alcohols are generally good nucleophiles and react readily.[5][13] Tertiary alcohols are much more sterically hindered and may react very slowly or undergo elimination side reactions.
-
Phenols: Phenols are less nucleophilic than alcohols due to the delocalization of the oxygen's lone pair into the aromatic ring.[14] To enhance their reactivity, the reaction is often performed under slightly more forcing conditions or by pre-forming the more nucleophilic phenoxide ion with a stronger base like sodium carbonate or sodium hydroxide in a two-phase system (a modified Schotten-Baumann condition).[12][15]
Detailed Experimental Protocols
Caption: A standardized workflow for the synthesis of sulfonate esters.
Protocol 1: General Procedure for the Sulfonylation of a Primary Alcohol
This protocol describes the reaction of this compound with 1-butanol as a representative primary alcohol.
Materials and Reagents:
-
This compound (1.0 eq)
-
1-Butanol (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1-butanol (1.1 eq) and anhydrous DCM (to make a ~0.2 M solution).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0°C in an ice bath with stirring.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring alcohol solution over 15-20 minutes. Ensure the temperature remains below 5°C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.[9]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent) until the starting alcohol spot has been consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine. This removes excess TEA, unreacted starting materials, and aqueous impurities.
-
-
Purification:
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure sulfonate ester.
-
Protocol 2: General Procedure for the Sulfonylation of a Phenol
This protocol uses phenol as a representative substrate and employs aqueous base conditions to enhance nucleophilicity.[12]
Materials and Reagents:
-
This compound (1.2 eq)
-
Phenol (1.0 eq)
-
Sodium Carbonate (Na₂CO₃) (1.2 eq)
-
Water
-
Dichloromethane (DCM) or Diethyl Ether
-
10% Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Setup: In a round-bottom flask, dissolve phenol (1.0 eq) and sodium carbonate (1.2 eq) in water (to make a ~0.5 M solution). Stir until all solids are dissolved.
-
Solvent Addition: Add an equal volume of DCM to the aqueous solution, creating a two-phase system. Cool the flask to 0°C in an ice bath with vigorous stirring.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.2 eq) in a small amount of DCM and add it dropwise to the vigorously stirring biphasic mixture.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by TLC analysis of the organic layer.[12]
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer once more with DCM.
-
Combine the organic layers and wash with water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude solid is often pure enough for subsequent steps but can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.[16]
-
Summary of Reaction Conditions and Expected Outcomes
The following table provides a general guideline for the sulfonylation of various substrates. Yields are highly substrate-dependent and may require optimization.
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Reference(s) |
| Primary Alcohol | Triethylamine | DCM | 0 to RT | 12 - 18 | 85 - 95 | [9][13] |
| Secondary Alcohol | Pyridine or TEA | DCM/Pyridine | 0 to RT | 18 - 24 | 70 - 90 | [5][10] |
| Phenol (electron-neutral) | Na₂CO₃ / H₂O | DCM | 0 to RT | 4 - 6 | 80 - 95 | [12][16] |
| Phenol (electron-withdrawing) | Pyridine | Pyridine | RT to 50 | 12 - 24 | 60 - 85 | [17] |
| Sterically Hindered Alcohol | DIPEA, cat. DMAP | Acetonitrile | RT to reflux | 24 - 48 | 40 - 70 | [10] |
RT = Room Temperature
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. periodicchemistry.com [periodicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl) [commonorganicchemistry.com]
- 10. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 11. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 15. mlsu.ac.in [mlsu.ac.in]
- 16. Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Methods Involving 4-(2-Chlorophenoxy)benzenesulfonyl Chloride
Introduction: The Versatility of a Diarylether Sulfonyl Chloride Core
4-(2-chlorophenoxy)benzenesulfonyl chloride is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its diarylether scaffold, combined with the reactive sulfonyl chloride moiety, offers a unique platform for molecular elaboration. This guide provides an in-depth exploration of modern catalytic methodologies that leverage this versatile building block, moving beyond its classical use in nucleophilic substitutions to encompass a range of powerful carbon-carbon and carbon-nitrogen bond-forming reactions.
The strategic importance of this compound lies in its dual reactivity. The sulfonyl chloride group is a well-established precursor for sulfonamides, which are a cornerstone of many therapeutic agents.[1] However, recent advances in transition metal catalysis have unlocked the potential of the sulfonyl group to act as a leaving group in desulfonylative cross-coupling reactions. This allows the 4-(2-chlorophenoxy)phenyl moiety to be incorporated into a wide array of molecular architectures. This document will detail the theoretical underpinnings and practical execution of these catalytic transformations, providing researchers, scientists, and drug development professionals with a comprehensive toolkit for their synthetic endeavors.
Core Catalytic Transformations
The reactivity of this compound can be harnessed through several key catalytic cycles. The most prominent among these are palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of biaryls and aryl amines.
Diagram: Overview of Catalytic Pathways
Caption: Key catalytic transformations of this compound.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Desulfonylative Approach to Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[3][4] While typically employed with aryl halides, aryl sulfonyl chlorides can also serve as effective coupling partners in a desulfonylative variant of this reaction.[5][6][7] In this process, the sulfonyl chloride group acts as a leaving group, being displaced by the organic moiety from a boronic acid or ester. The general reactivity trend for such couplings is ArI > ArSO₂Cl > ArBr » ArCl.[5][6] This places aryl sulfonyl chlorides in a synthetically useful reactivity window.
The mechanism of the desulfonylative Suzuki-Miyaura coupling is believed to proceed through a standard catalytic cycle involving oxidative addition of the aryl sulfonyl chloride to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst.
Diagram: Catalytic Cycle of Desulfonylative Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for desulfonylative Suzuki-Miyaura coupling.
Application Protocol: Synthesis of 4-(2-Chlorophenoxy)-[1,1'-biphenyl]
This protocol details the synthesis of a representative biaryl compound from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (4) | - | K₂CO₃ (3) | Dioxane | 100 | 24 | 75 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (3) | Dioxane | 100 | 18 | 82 |
| 3 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 12 | 91 |
| 4 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 90 | 20 | 85 |
Yields are based on isolated product after column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides or pseudohalides.[8][9][10] This methodology can be extended to aryl sulfonyl chlorides, where the sulfonyl chloride group is displaced by an amine nucleophile. More recently, nickel-based catalyst systems have also emerged as a cost-effective and highly active alternative for C-N cross-coupling reactions, including those involving sulfonamides and aryl chlorides.[11][12]
Application Protocol: Synthesis of N-benzyl-4-(2-chlorophenoxy)aniline
This protocol describes the palladium-catalyzed amination of this compound with benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 6 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 eq)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add benzylamine via syringe.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with diethyl ether, and quench carefully with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Reduction to Thiols
The sulfonyl chloride functional group can be catalytically reduced to the corresponding thiol. This transformation is valuable for accessing sulfur-containing building blocks. Palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of sulfonyl chlorides to thiols.[13]
Application Protocol: Synthesis of 4-(2-chlorophenoxy)benzenethiol
This protocol details the catalytic hydrogenation of this compound.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C, 5 mol%)
-
Sodium acetate (NaOAc, 3.0 eq)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
To a hydrogenation flask, add this compound, sodium acetate, and methanol.
-
Carefully add 10% Pd/C.
-
Seal the flask and connect it to a hydrogen source.
-
Purge the flask with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through celite to remove the catalyst, washing the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water to remove salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude thiol, which can be further purified if necessary.
Safety and Handling
This compound is a moisture-sensitive and corrosive solid.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions involving this compound should be performed under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride group.[14]
Conclusion
The catalytic methodologies presented in this guide demonstrate that this compound is a far more versatile building block than its traditional role as a precursor to sulfonamides would suggest. By leveraging the power of palladium and nickel catalysis, chemists can employ this compound in a variety of desulfonylative cross-coupling reactions to access complex molecular architectures. The protocols provided herein serve as a robust starting point for researchers seeking to incorporate the 4-(2-chlorophenoxy)phenyl moiety into their synthetic targets, paving the way for the discovery of new pharmaceuticals and agrochemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 610277-84-4 [amp.chemicalbook.com]
- 3. nobelprize.org [nobelprize.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US6667421B2 - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents [patents.google.com]
- 14. Sulfonyl halide - Wikipedia [en.wikipedia.org]
purification techniques for products derived from 4-(2-chlorophenoxy)benzenesulfonyl chloride
An Application Note for the Purification of 4-(2-chlorophenoxy)benzenesulfonyl chloride
Abstract
This guide provides detailed application notes and validated protocols for the purification of this compound, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Achieving high purity of this reagent is paramount for ensuring the efficacy, safety, and reproducibility of downstream synthetic processes. This document explores the nature of common impurities derived from its synthesis and offers a selection of robust purification strategies, including recrystallization, aqueous scrubbing, and silica gel chromatography. Each protocol is presented with a detailed explanation of the underlying chemical principles to empower researchers in drug development and chemical synthesis to make informed methodological choices.
Introduction: The Imperative for Purity
This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and a stable diphenyl ether core. This structure makes it a valuable building block for introducing the 4-(2-chlorophenoxy)benzenesulfonyl moiety into target molecules, particularly in the development of sulfonamide-based therapeutic agents.[1]
The synthetic routes to this intermediate, typically involving chlorosulfonation of a precursor, can introduce a variety of impurities, including unreacted starting materials, isomeric by-products, and, most notably, the corresponding sulfonic acid from hydrolysis.[2][3] The presence of these impurities can lead to low yields, difficult-to-remove side products in subsequent reactions, and compromised biological activity of the final compound. Therefore, rigorous purification is not merely a recommendation but a critical control point in the synthetic workflow.
This document serves as a comprehensive technical guide for researchers, outlining field-proven methods to achieve high-purity this compound.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the target molecule and its likely contaminants.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₂O₃S | [4][5] |
| Molecular Weight | 303.16 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 89-94 °C | [5] |
| Sensitivity | Highly sensitive to moisture | [5] |
The primary challenge in handling this compound is its susceptibility to hydrolysis. The sulfonyl chloride group readily reacts with water to form the corresponding 4-(2-chlorophenoxy)benzenesulfonic acid. This sulfonic acid is the most common and problematic impurity.
Table 2: Common Impurities and Their Origin
| Impurity | Structure | Origin | Removal Strategy |
| 4-(2-chlorophenoxy)benzenesulfonic acid | Aryl-SO₃H | Hydrolysis of the target compound.[2] | Aqueous Acid Scrubbing, Recrystallization, Chromatography |
| Unreacted Starting Material | e.g., 2-chlorophenoxydiphenyl ether | Incomplete chlorosulfonation reaction. | Recrystallization, Chromatography |
| Isomeric By-products | e.g., ortho- or meta-sulfonyl chloride | Non-selective sulfonation. | Recrystallization, Chromatography |
| Diphenyl Sulfone Derivatives | Aryl-SO₂-Aryl | Side reaction during chlorosulfonation.[6] | Recrystallization, Chromatography |
Purification Workflow: A Decision-Based Approach
The choice of purification method depends on the scale of the reaction, the primary impurities present, and the required final purity. The following diagram outlines a logical workflow for purifying the crude product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. PubChemLite - this compound (C12H8Cl2O3S) [pubchemlite.lcsb.uni.lu]
- 5. This compound CAS#: 610277-84-4 [amp.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Large-Scale Synthesis of 4-(2-Chlorophenoxy)benzenesulfonyl Chloride Derivatives
Introduction: Strategic Importance and Synthesis Overview
4-(2-Chlorophenoxy)benzenesulfonyl chloride and its derivatives are pivotal intermediates in the synthesis of a wide array of commercially significant molecules, particularly in the pharmaceutical and agrochemical sectors. Their utility stems from the reactive sulfonyl chloride moiety, which allows for the straightforward introduction of a sulfonamide linkage, a common pharmacophore, and the diaryl ether backbone that imparts specific physicochemical properties to the final product. Applications include the development of anti-inflammatory drugs, analgesics, herbicides, and pesticides.[1]
The large-scale synthesis of these compounds presents unique challenges that require a robust and optimized process to ensure safety, efficiency, and high purity of the final product. The synthetic route universally employed on an industrial scale is a two-step process:
-
Ullmann Condensation: Formation of the diaryl ether linkage through a copper-catalyzed coupling of a phenol and an aryl halide.
-
Chlorosulfonation: Introduction of the sulfonyl chloride group onto the diaryl ether backbone using a strong chlorosulfonating agent.
This guide provides a detailed examination of the large-scale synthesis considerations for this compound, offering in-depth protocols and expert insights into process optimization and safety.
Part 1: The Ullmann Condensation for Diaryl Ether Formation
The Ullmann condensation is a classic and industrially viable method for the formation of diaryl ethers.[2][3] While traditionally requiring harsh reaction conditions, modern modifications have enabled this reaction to be carried out under milder conditions, making it more amenable to large-scale production.[4]
Core Principles and Mechanistic Insights
The reaction involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base. The catalytic cycle is generally believed to proceed through a Cu(I)/Cu(III) mechanism. The key steps involve the formation of a copper phenoxide, oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to yield the diaryl ether and regenerate the active copper catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.
Large-Scale Protocol: Synthesis of 4-(2-Chlorophenoxy)benzene
This protocol details the synthesis of the diaryl ether intermediate, 4-(2-chlorophenoxy)benzene, a precursor to the target sulfonyl chloride.
Materials and Equipment:
-
Reactors: Glass-lined or stainless steel reactor with overhead stirring, temperature control (heating and cooling capabilities), a reflux condenser, and nitrogen inlet/outlet.
-
Reagents:
-
4-Bromobenzene
-
2-Chlorophenol
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine (as ligand)
-
Potassium carbonate (K2CO3), finely milled
-
Toluene (or other suitable high-boiling solvent like DMF or NMP)
-
-
Ancillary Equipment: Filtration system (e.g., Nutsche filter), vacuum distillation setup.
Step-by-Step Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.
-
Charging of Reagents:
-
Charge the reactor with 2-chlorophenol (1.0 equivalent), potassium carbonate (2.0 equivalents), and N,N-dimethylglycine (0.1 equivalents).
-
Add toluene to the reactor to achieve a suitable concentration for efficient stirring and heat transfer.
-
-
Inerting and Heating:
-
Begin stirring the mixture and purge with nitrogen for at least 30 minutes to remove any residual oxygen.
-
Heat the mixture to 80-90°C to facilitate the formation of the potassium phenoxide.
-
-
Catalyst and Aryl Halide Addition:
-
Once the temperature has stabilized, add copper(I) iodide (0.05 equivalents) to the reaction mixture.
-
Slowly add 4-bromobenzene (1.1 equivalents) to the reactor over a period of 1-2 hours. An exotherm may be observed, and the addition rate should be controlled to maintain the desired reaction temperature.
-
-
Reaction Monitoring:
-
Maintain the reaction temperature at 110-120°C (refluxing toluene).
-
Monitor the reaction progress by a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), until the consumption of the limiting reagent is complete (typically 12-24 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts.
-
Separate the organic layer. The aqueous layer may be extracted with toluene to recover any residual product.
-
Combine the organic layers and wash with a dilute aqueous solution of sodium hydroxide to remove any unreacted 2-chlorophenol, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the toluene solution under reduced pressure to obtain the crude 4-(2-chlorophenoxy)benzene.
-
For high-purity requirements, the crude product can be purified by vacuum distillation.
-
Process Flow Diagram: Ullmann Condensation
Caption: Workflow for the large-scale synthesis of 4-(2-chlorophenoxy)benzene via Ullmann condensation.
Application Notes for Ullmann Condensation:
-
Choice of Base and Solvent: Potassium carbonate is a cost-effective and efficient base for large-scale operations. Finely milling the base increases its surface area and reactivity. While toluene is a good solvent choice, for less reactive aryl chlorides, higher boiling point solvents like DMF or NMP may be necessary, though their removal and potential for decomposition at high temperatures should be considered.[2]
-
Ligand Selection: N,N-dimethylglycine is an inexpensive and effective ligand that accelerates the reaction and allows for milder conditions.[4] Other ligands, such as 1,10-phenanthroline or various amino acids, have also been reported to be effective.
-
Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state and to avoid potential side reactions.
-
Work-up Considerations: The aqueous work-up is designed to remove the inorganic byproducts and unreacted starting materials. A basic wash is important for removing residual phenol, which could interfere with the subsequent chlorosulfonation step.
Part 2: Chlorosulfonation of the Diaryl Ether Intermediate
Chlorosulfonation is a powerful method for introducing a sulfonyl chloride group onto an aromatic ring. However, it involves the use of highly corrosive and reactive reagents, necessitating stringent safety protocols and careful control of reaction parameters, especially at a large scale.
Core Principles and Mechanistic Insights
The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid (ClSO3H) acts as the electrophile, attacking the electron-rich aromatic ring of the diaryl ether. The regioselectivity of the sulfonation is directed by the activating effect of the ether linkage, favoring substitution at the para position of the unsubstituted phenyl ring.
Large-Scale Protocol: Synthesis of this compound
Materials and Equipment:
-
Reactors: Glass-lined reactor with robust agitation, a pressure-equalizing dropping funnel, a gas outlet connected to a scrubber system, and precise temperature control.
-
Reagents:
-
4-(2-Chlorophenoxy)benzene
-
Chlorosulfonic acid (ClSO3H)
-
Thionyl chloride (SOCl2) (optional, can improve yield)
-
Dichloromethane (DCM) or other suitable inert solvent
-
-
Ancillary Equipment: Quenching vessel containing ice/water, filtration system, vacuum oven for drying.
Step-by-Step Procedure:
-
Reactor Preparation and Reagent Charging:
-
Ensure the reactor is scrupulously dry. Any moisture will react violently with chlorosulfonic acid.
-
Charge the reactor with chlorosulfonic acid (3-5 equivalents) and cool it to 0-5°C.
-
-
Substrate Addition:
-
Slowly add 4-(2-chlorophenoxy)benzene (1.0 equivalent) to the cold, stirred chlorosulfonic acid. The addition should be portion-wise or as a solution in a minimal amount of an inert solvent like dichloromethane to control the exotherm. Maintain the temperature below 10°C during the addition.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by quenching a small aliquot in ice water and analyzing the precipitate by HPLC or TLC.
-
-
Quenching:
-
This is a highly critical and potentially hazardous step. The reaction mixture must be quenched by slowly and carefully transferring it to a separate vessel containing a large excess of crushed ice and water with vigorous stirring. This should be done in a well-ventilated area, as large volumes of HCl gas will be evolved.
-
-
Isolation and Washing:
-
The solid product will precipitate out in the quench vessel.
-
Filter the solid product and wash it thoroughly with cold water until the washings are neutral to pH paper to remove any residual acids.
-
-
Drying:
-
Dry the product under vacuum at a low temperature (e.g., 40-50°C) to avoid decomposition. The product is moisture-sensitive.
-
Process Flow Diagram: Chlorosulfonation
Caption: Workflow for the large-scale chlorosulfonation of 4-(2-chlorophenoxy)benzene.
Application Notes for Chlorosulfonation:
-
Safety First: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[5][6][7][8] All personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.[5] The reaction must be conducted in a well-ventilated area with access to emergency showers and eyewash stations. A scrubber system is essential to neutralize the evolved HCl gas.
-
Temperature Control: Maintaining a low temperature during the addition of the substrate is critical to prevent side reactions, such as the formation of sulfones and di-sulfonated byproducts.[9]
-
Stoichiometry: An excess of chlorosulfonic acid is used to drive the reaction to completion.[9] The optimal ratio should be determined through process development studies.
-
Quenching Protocol: The quenching process is highly exothermic and releases large quantities of HCl gas. The addition of the reaction mixture to ice/water must be slow and controlled, with efficient stirring to dissipate the heat.
-
Product Purity and Stability: The primary impurity is the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride.[10] Thorough washing and drying are essential. The final product should be stored in a dry, cool place, as it is sensitive to moisture.[11]
Quantitative Data and Process Optimization
| Parameter | Ullmann Condensation | Chlorosulfonation |
| Key Reagents | 4-Bromobenzene, 2-Chlorophenol, CuI, K2CO3 | 4-(2-Chlorophenoxy)benzene, ClSO3H |
| Typical Scale | Multi-kilogram to Ton scale | Multi-kilogram to Ton scale |
| Solvent | Toluene, DMF, NMP | Dichloromethane (optional) |
| Temperature | 110-120°C | 0-25°C |
| Reaction Time | 12-24 hours | 2-4 hours |
| Typical Yield | 85-95% | 80-90% |
| Key Impurities | Unreacted starting materials, homocoupled byproducts | 4-(2-Chlorophenoxy)benzenesulfonic acid, sulfone byproducts |
Conclusion and Future Perspectives
The large-scale synthesis of this compound derivatives is a well-established but technically demanding process. Success hinges on a deep understanding of the underlying reaction mechanisms and a meticulous approach to process control and safety. The protocols and insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to tackle the challenges of scaling up this important synthesis.
Future advancements in this field may focus on the development of more sustainable and efficient catalytic systems for the Ullmann condensation, potentially utilizing more earth-abundant and less toxic metals. For the chlorosulfonation step, the exploration of continuous flow reactors could offer significant advantages in terms of safety, heat management, and process control, paving the way for even more robust and efficient large-scale production.[10][12][13]
References
- 1. asiachmical.com [asiachmical.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. slideserve.com [slideserve.com]
- 6. echemi.com [echemi.com]
- 7. macro.lsu.edu [macro.lsu.edu]
- 8. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 9. benchchem.com [benchchem.com]
- 10. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 12. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions of 4-(2-chlorophenoxy)benzenesulfonyl Chloride
Welcome to the technical support guide for 4-(2-chlorophenoxy)benzenesulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a key building block for sulfonamides and sulfonate esters in pharmaceutical and agrochemical research, its reactivity is potent but requires careful management.[1][2] This guide moves beyond standard protocols to provide in-depth, field-proven insights into anticipating, identifying, and mitigating common side reactions encountered when reacting this compound with various nucleophiles.
Our approach is rooted in understanding the causality behind experimental outcomes. By grasping the "why" of a side reaction, you can more effectively troubleshoot and optimize your synthetic strategy.
Section 1: Core Reactivity Profile and Reagent Stability
This compound is characterized by a highly electrophilic sulfur atom, making it an excellent substrate for nucleophilic attack.[3] The primary desired reaction involves the displacement of the chloride ion by a nucleophile (e.g., an amine or alcohol) to form a stable sulfonamide or sulfonate ester linkage, respectively.[4][5]
However, the high reactivity of the sulfonyl chloride group also makes it susceptible to degradation and unwanted side reactions, with hydrolysis being the most common challenge.[6][7]
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 610277-84-4 | [1][8] |
| Molecular Formula | C₁₂H₈Cl₂O₃S | [1][9] |
| Molecular Weight | 303.16 g/mol | [1][8] |
| Appearance | White to off-white or light beige solid | [1][8] |
| Melting Point | 89-94 °C | [8] |
| Key Incompatibilities | Water, Strong bases, Strong oxidizing agents | [10] |
| Storage Conditions | Store at 2-8°C in a dry, well-ventilated place. Moisture sensitive; handle and store under an inert atmosphere (e.g., nitrogen).[1][8][10] |
Below is a diagram illustrating the principal reaction pathway.
Caption: General mechanism for sulfonylation.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during reactions in a practical, question-and-answer format.
Question 1: My reaction yield is very low or zero. My starting material seems to be consumed, but the desired product is not forming. What's happening?
Answer: This is the most frequently reported issue and almost always points to the hydrolysis of the sulfonyl chloride starting material.
-
Root Cause Analysis: this compound is highly sensitive to moisture.[8][10] In the presence of even trace amounts of water, the sulfonyl chloride will rapidly hydrolyze to the corresponding 4-(2-chlorophenoxy)benzenesulfonic acid. This sulfonic acid is unreactive towards nucleophiles under these conditions and is often water-soluble, which can lead to its loss during aqueous workup, making it seem as though the starting material simply "disappeared." The hydrolysis reaction is often faster than the desired reaction with a weak or sterically hindered nucleophile.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: This is non-negotiable. Use freshly distilled, anhydrous solvents. Dry glassware in an oven ( >100°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This prevents atmospheric moisture from entering the reaction vessel.
-
Verify Reagent Quality: Ensure your nucleophile and any base used (e.g., pyridine, triethylamine) are anhydrous. Liquid reagents can be dried over molecular sieves.
-
Proper Reagent Handling: Do not leave the stock bottle of the sulfonyl chloride open to the air. Weigh it out quickly and securely reseal the container, preferably flushing with nitrogen before storage.[10]
-
Question 2: My TLC or LC-MS analysis shows multiple spots/peaks. Besides my desired product, what are these other compounds likely to be?
Answer: The presence of multiple byproducts indicates competing reaction pathways. The identities of these byproducts provide clues to the problem.
-
Common Byproducts & Their Causes:
-
4-(2-chlorophenoxy)benzenesulfonic Acid: As discussed in Q1, this is the hydrolysis product. It will have a very different polarity (often staying at the baseline on a silica TLC plate) and a distinct mass in LC-MS.
-
Polysulfonylated Products: If your nucleophile is an amine with more than one N-H bond (e.g., a primary amine) or an aniline with an activated aromatic ring, it's possible to get double addition, though this is less common.[11] This occurs when using a large excess of the sulfonyl chloride or under harsh conditions. Solution: Carefully control the stoichiometry. Use a 1:1 or 1:1.1 ratio of nucleophile to sulfonyl chloride.[11]
-
N-sulfonylpyridinium Salt: If you are using pyridine as a base, it can also act as a nucleophile and attack the sulfonyl chloride.[12] This intermediate is highly reactive and typically catalyzes the hydrolysis of the sulfonyl chloride. While usually not isolated, its formation can accelerate the unwanted hydrolysis pathway. Solution: Add the sulfonyl chloride slowly to the solution of the amine and pyridine to keep its instantaneous concentration low. Alternatively, consider a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Question 3: My reaction with an alcohol nucleophile is not working. I was expecting a sulfonate ester, but I'm just recovering my alcohol. Why?
Answer: The reaction of sulfonyl chlorides with alcohols to form sulfonate esters typically requires a base to neutralize the HCl generated.[5][13] Without a base, the reaction stalls.
-
Root Cause Analysis: The reaction of an alcohol with the sulfonyl chloride produces a protonated intermediate.[13] A base is required to deprotonate this intermediate and drive the reaction to completion. The generated HCl can also create an acidic environment that may not be compatible with your substrate.
-
Troubleshooting Steps:
-
Add a Suitable Base: Pyridine is commonly used as it acts as both a base and a catalyst.[13] Triethylamine is another effective choice. A slight excess of the base (1.1-1.5 equivalents) is recommended.
-
Consider Steric Hindrance: Highly hindered alcohols react much more slowly.[13] For these substrates, you may need to increase the reaction temperature or use a less hindered sulfonylating agent if the specific 4-(2-chlorophenoxy)sulfonyl group is not essential.
-
Check for Competing Reactions: If your alcohol has other nucleophilic groups (like an amine), the more nucleophilic site will react preferentially.
-
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the best base for forming a sulfonamide with this reagent?
-
Pyridine: Often the default choice. It's an effective nucleophilic catalyst and acid scavenger.[4] However, its nucleophilicity can sometimes promote hydrolysis.[12]
-
Triethylamine (TEA) or DIPEA: These are non-nucleophilic, sterically hindered bases. They are excellent acid scavengers and will not compete with your primary nucleophile, potentially leading to cleaner reactions. They are a good alternative if you suspect pyridine-catalyzed side reactions.
-
-
FAQ 2: Is there a risk of a nucleophile attacking the chloro-substituents on the aromatic rings?
-
This is highly unlikely under standard sulfonylation conditions. The sulfonyl chloride group is vastly more electrophilic and kinetically favored for attack than the aromatic carbons bearing the chlorides. Nucleophilic Aromatic Substitution (SNAr) requires much harsher conditions (high heat, very strong nucleophiles) to proceed and is not a typical side reaction in this context.
-
-
FAQ 3: How can I confirm that my starting sulfonyl chloride is of good quality?
-
The best method is to take a small sample and run a quick reaction with a simple, reactive amine like benzylamine under anhydrous conditions. If you get a clean, high-yield conversion to the corresponding sulfonamide, your reagent is active. If the reaction is sluggish or yields the sulfonic acid, your reagent has likely degraded due to moisture exposure.
-
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis (Amine Nucleophile)
-
Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at 120°C for at least 4 hours. Cool to room temperature under a stream of dry nitrogen.
-
Reaction Setup: To the flask, add the amine nucleophile (1.0 eq). Dissolve it in an anhydrous solvent (e.g., Dichloromethane, THF, Acetonitrile; approx. 0.1-0.5 M). Add a suitable base (e.g., pyridine or triethylamine, 1.2 eq).
-
Reagent Addition: Cool the mixture to 0°C using an ice bath. In a separate, dry vial, weigh this compound (1.1 eq) and dissolve it in a minimal amount of the anhydrous solvent. Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with the solvent. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Sulfonate Ester Synthesis (Alcohol Nucleophile)
-
Preparation: Follow the same drying procedure as in Protocol 1.
-
Reaction Setup: To the flask, add the alcohol nucleophile (1.0 eq) and anhydrous pyridine (as both solvent and base) or dissolve the alcohol in anhydrous dichloromethane and add triethylamine (1.5 eq).
-
Reagent Addition: Cool the mixture to 0°C. Add this compound (1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir until the alcohol is consumed (monitor by TLC). The reaction of alcohols is often complete within a few hours.[13]
-
Workup: Dilute the mixture with ethyl acetate or dichloromethane. Wash sequentially with cold 1M HCl (to remove the base), saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting sulfonate ester by flash chromatography.
Section 5: Visual Troubleshooting Workflow
This decision tree can guide your troubleshooting process when a reaction gives a low yield.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. Solved Alcohols react with sulfonyl chlorides to form | Chegg.com [chegg.com]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. This compound CAS#: 610277-84-4 [amp.chemicalbook.com]
- 9. fishersci.nl [fishersci.nl]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Mastering the Reactivity of 4-(2-Chlorophenoxy)benzenesulfonyl Chloride
Welcome to the technical support center for 4-(2-chlorophenoxy)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing the reactivity of this versatile building block. Here, we will delve into the nuances of its application in synthesis, offering troubleshooting guides and frequently asked questions to navigate the challenges you might encounter during your experiments.
Introduction: Understanding the Dual Reactivity of this compound
This compound is a key intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of two key reactive sites: the highly electrophilic sulfonyl chloride group and the substituted aromatic rings. The sulfonyl chloride moiety readily participates in nucleophilic substitution reactions, most commonly with amines to form sulfonamides, a critical functional group in many bioactive molecules.[1] Concurrently, the aromatic rings can be engaged in various cross-coupling reactions, offering a pathway to complex molecular architectures.
This dual reactivity, while offering significant synthetic advantages, also presents challenges. Uncontrolled reactions can lead to a variety of side products, impacting yield and purity. This guide will provide you with the knowledge to anticipate and mitigate these issues, ensuring successful and reproducible outcomes in your synthetic endeavors.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the use of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield or No Reaction in Sulfonamide Formation
Symptoms: Your reaction to form a sulfonamide from this compound and an amine is sluggish, incomplete, or fails to proceed, as indicated by TLC or LC-MS analysis.
Potential Causes & Solutions:
-
Cause A: Inadequate Amine Nucleophilicity. Sterically hindered or electron-deficient amines exhibit reduced reactivity towards the sulfonyl chloride.
-
Solution: Increase the reaction temperature or prolong the reaction time. If the issue persists, consider using a more forcing solvent like DMF or DMA. For particularly challenging amines, the use of a stronger, non-nucleophilic base such as DBU or a phosphazene base can enhance the nucleophilicity of the amine.
-
-
Cause B: Inactive Sulfonyl Chloride due to Hydrolysis. Sulfonyl chlorides are susceptible to hydrolysis, converting them to the unreactive sulfonic acid.[2] This is a common issue if moisture is not rigorously excluded from the reaction.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. If you suspect your starting material has degraded, it can be purified by recrystallization or by washing a solution of the compound with cold water to remove the more water-soluble sulfonic acid.[2][3]
-
-
Cause C: Inappropriate Base. The choice of base is critical. A base that is too weak may not effectively scavenge the HCl byproduct, leading to protonation of the amine and halting the reaction. Conversely, a base that is too strong or nucleophilic can compete with the desired reaction.
-
Solution: For most sulfonamide formations, tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are suitable. Pyridine can also be used as both a base and a solvent. It is crucial to use at least one equivalent of the base.
-
Troubleshooting Workflow for Low Yield in Sulfonamide Formation
Caption: Troubleshooting workflow for low yield in sulfonamide formation.
Issue 2: Formation of Di-Sulfonylated Byproduct with Primary Amines
Symptoms: In reactions with primary amines, you observe the formation of a di-sulfonylated product, R-N(SO₂Ar)₂, in addition to the desired mono-sulfonamide.
Potential Causes & Solutions:
-
Cause: High Local Concentration of Sulfonyl Chloride. The initially formed sulfonamide can be deprotonated by the base, and the resulting anion can react with a second molecule of the sulfonyl chloride. This is more likely to occur if the sulfonyl chloride is added too quickly.
-
Solution: Employ slow, dropwise addition of the this compound solution to the amine solution.[4] Maintaining a low concentration of the electrophile minimizes the chance of the second reaction. Running the reaction at a lower temperature can also help to control the reaction rate and improve selectivity.[4]
-
Issue 3: Unexpected Side Reactions During Suzuki-Miyaura Cross-Coupling
Symptoms: When attempting a Suzuki-Miyaura cross-coupling reaction with the aryl chloride moiety of this compound, you observe low yields of the desired product, decomposition of the starting material, or formation of unexpected byproducts.
Potential Causes & Solutions:
-
Cause A: Competitive Reaction at the Sulfonyl Chloride Group. The sulfonyl chloride group is generally more reactive than an aryl chloride in palladium-catalyzed cross-coupling reactions.[5][6] This can lead to undesired reactions at the sulfonyl group, such as desulfonylative coupling or reaction with the base.
-
Solution: The choice of catalyst and base is critical. Using a catalyst system that is selective for aryl chloride activation over sulfonyl chloride activation is key. While challenging, screening different palladium catalysts and ligands may yield improved selectivity. Alternatively, it may be more strategic to perform the sulfonamide formation first, as the resulting sulfonamide is generally more stable under cross-coupling conditions than the sulfonyl chloride.
-
-
Cause B: Base-Induced Decomposition. Certain bases can react with the sulfonyl chloride. For instance, using strong carbonate bases at elevated temperatures can lead to hydrolysis or other decomposition pathways.
-
Solution: A careful selection of the base is necessary. Weaker bases like sodium acetate (NaOAc) might be considered, although they can sometimes lead to the formation of a sulfonate, which retards the reaction.[7] Sodium carbonate (Na₂CO₃) has been found to be a good activator for boronic acids without rapidly destroying the sulfonyl chloride.[7]
-
Reaction Selectivity in Cross-Coupling
Caption: Competing reaction pathways in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: This compound is moisture-sensitive.[8] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as water, bases, alcohols, and amines.[9][10] Storing under an inert atmosphere, such as nitrogen, is recommended to prolong its shelf life.[10]
Q2: How can I purify crude this compound?
A2: If the crude material is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is a common purification method. For liquid organosulfonyl chlorides, a common impurity is the corresponding sulfonic acid due to hydrolysis.[2] This can be removed by scrubbing the crude product with an aqueous hydrochloric acid solution, which extracts the more water-soluble sulfonic acid into the aqueous phase.[2][11]
Q3: What analytical techniques are suitable for monitoring reactions involving this compound?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[12] ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes. This compound is a corrosive solid.[10] It is essential to handle it in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, should be worn at all times.[9][10][13] Avoid inhalation of dust and contact with skin and eyes.[10] In case of a spill, it should be contained with a non-combustible absorbent material like dry sand or earth.[9]
Summary of Key Reaction Parameters
| Parameter | Recommendation for Sulfonamide Formation | Recommendation for Suzuki-Miyaura Coupling |
| Solvent | Anhydrous aprotic solvents (e.g., DCM, THF, ACN, DMF) | Anhydrous THF, Dioxane, or Toluene |
| Base | Tertiary amines (TEA, DIPEA), Pyridine | Mild inorganic bases (e.g., Na₂CO₃, K₃PO₄) |
| Temperature | 0 °C to reflux, depending on amine reactivity | Typically elevated temperatures (e.g., 80-110 °C) |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
-
To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add a suitable base (e.g., triethylamine, 1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Purification of Sulfonyl Chloride from Sulfonic Acid Impurity
-
Dissolve the crude this compound in a water-immiscible organic solvent like dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a cold, dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).[11]
-
Separate the organic layer and wash it with cold brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure at a low temperature to yield the purified sulfonyl chloride.
By understanding the inherent reactivity and potential pitfalls associated with this compound, you can effectively troubleshoot your experiments and achieve your synthetic goals. This guide provides a foundation for success, but as with all chemistry, careful observation and methodical optimization are paramount.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound CAS#: 610277-84-4 [amp.chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 12. 4-(Acetylamino)benzenesulfonyl chloride | SIELC Technologies [sielc.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Managing and Preventing Hydrolysis of 4-(2-chlorophenoxy)benzenesulfonyl chloride
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support guide for 4-(2-chlorophenoxy)benzenesulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile reagent. As a key building block in the synthesis of novel pharmaceuticals and agrochemicals, its reactivity is its greatest asset, but also presents its primary challenge: a high susceptibility to hydrolysis.[1]
This guide provides field-proven insights and actionable protocols to help you anticipate, troubleshoot, and—most importantly—prevent the unwanted hydrolysis of your sulfonyl chloride, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Reaction Failures & Low Yields
Encountering issues in a synthesis can be frustrating. This section is designed to help you quickly diagnose and resolve common problems where hydrolysis of this compound is the likely culprit.
| Observed Issue | Probable Cause (Hydrolysis-Related) | Recommended Corrective Actions |
| Low or No Yield of Desired Product | The sulfonyl chloride has hydrolyzed to the corresponding sulfonic acid before it could react with the intended nucleophile. | 1. Rigorous Moisture Exclusion: Ensure all glassware is oven- or flame-dried immediately before use. Use fresh, anhydrous solvents from a solvent purification system or a newly opened sealed bottle.[2] 2. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. 3. Reagent Quality Check: Titrate the sulfonyl chloride before use to confirm its purity and activity, as it can degrade during storage.[3] |
| Presence of a Highly Polar Byproduct (often baseline on TLC) | The byproduct is almost certainly 4-(2-chlorophenoxy)benzenesulfonic acid, the result of hydrolysis. This byproduct can complicate purification. | 1. Optimize Addition Order: Add the sulfonyl chloride slowly to the solution of the nucleophile (e.g., amine). This ensures the sulfonyl chloride encounters the desired reactant first, favoring the productive pathway.[4] 2. Temperature Control: Perform the addition at a reduced temperature (e.g., 0 °C) to slow the rate of hydrolysis relative to the main reaction.[5] |
| Inconsistent Reaction Times or Stalling | Ambient humidity is entering the reaction over time, progressively quenching the sulfonyl chloride. | 1. Improve Apparatus Seal: Use high-vacuum grease on all glass joints and ensure septa are fresh and well-fitted. A slight positive pressure of inert gas is crucial for long reactions. 2. Use of a Drying Tube: While not a substitute for an inert atmosphere, a calcium chloride or calcium sulfate drying tube on the condenser outlet can prevent backflow of moist air. |
| Formation of HCl Gas (Unexpectedly High) | While HCl is a byproduct of the desired reaction (scavenged by base), excessive HCl can indicate hydrolysis, which also produces one equivalent of HCl.[2] | 1. Check Solvent Purity: Residual water in the reaction solvent is a common source of contamination. Consider passing the solvent through an activated alumina column before use. 2. Dry the Base: If using a base like pyridine, ensure it is freshly distilled or from a sure-seal bottle, as it can be hygroscopic. |
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of hydrolysis for this compound, and why is it so favorable?
A: The hydrolysis of any sulfonyl chloride is a classic nucleophilic substitution reaction.[4] The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. A water molecule, acting as a nucleophile, attacks this electrophilic sulfur atom. This is followed by the departure of the chloride ion, which is an excellent leaving group. A final deprotonation step yields the thermodynamically stable 4-(2-chlorophenoxy)benzenesulfonic acid and hydrochloric acid.[2] This process is highly favorable and often occurs rapidly in the presence of even trace amounts of water.
Caption: Mechanism of sulfonyl chloride hydrolysis.
Q2: Beyond using a sealed bottle of solvent, what are the most critical steps to ensure anhydrous conditions?
A: Achieving truly anhydrous conditions is a system-wide effort.
-
Glassware Preparation: All glassware (flasks, stir bars, dropping funnels) must be rigorously dried. The gold standard is to oven-dry at >120 °C for at least 4 hours and then allow it to cool in a desiccator over a strong desiccant (e.g., P₂O₅ or Drierite®) just before use. Alternatively, flame-drying the assembled apparatus under vacuum and back-filling with inert gas is highly effective.
-
Inert Gas Atmosphere: The reaction must be conducted under a positive pressure of a dry, inert gas like nitrogen or argon. This is not just for the reaction itself but for any transfers. Use a gas manifold or a balloon filled with inert gas attached via a needle to the reaction flask's septum.
-
Reagent Handling: Solid reagents should be dried in a vacuum oven if their stability permits. Liquid reagents, including amines and bases like pyridine, should be freshly distilled from a suitable drying agent (e.g., CaH₂) or obtained from a sure-seal bottle and transferred via a dry syringe. Never leave a bottle of anhydrous solvent or reagent open to the air.
Q3: What is the optimal solvent and temperature for minimizing hydrolysis?
A: The ideal solvent is aprotic and non-polar, as this disfavors the dissolution of any trace water and does not participate in the hydrolysis mechanism.
-
Recommended Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF, ensure it's dry and free of peroxides), and Diethyl Ether are excellent choices.
-
Temperature Strategy: Kinetics are key. Hydrolysis, like most reactions, is slower at lower temperatures. A common and effective strategy is to dissolve your nucleophile (e.g., an amine) and base in the anhydrous solvent, cool the mixture to 0 °C (ice-water bath), and then add a solution of the this compound dropwise.[5] This keeps the instantaneous concentration of the sulfonyl chloride low and gives it the best possible chance to react with the more potent nucleophile (the amine) rather than trace water. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
Q4: How can I monitor the reaction to confirm hydrolysis is not the major pathway?
A: Real-time monitoring is crucial for diagnosing issues.
-
Thin-Layer Chromatography (TLC): This is the fastest and most common method. The sulfonic acid byproduct is significantly more polar than both the starting sulfonyl chloride and the desired sulfonamide product. On a silica plate, the sulfonic acid will typically remain at the baseline (Rf ≈ 0) in common solvent systems (e.g., ethyl acetate/hexanes). A growing spot at the baseline is a clear indicator of ongoing hydrolysis.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, periodically take a small aliquot from the reaction, quench it with a suitable derivatizing agent or dilute it in the mobile phase, and inject it into an HPLC.[6] This allows you to track the disappearance of the starting material and the appearance of both the desired product and the hydrolysis byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quenched reaction aliquots can be analyzed by ¹H NMR. The aromatic proton signals for the starting material, product, and sulfonic acid will be distinct, allowing for an estimation of the reaction's progress and efficiency.[3]
Validated Experimental Protocol: Anhydrous Sulfonamide Synthesis
This protocol provides a robust, step-by-step method for the synthesis of a sulfonamide, designed specifically to minimize the hydrolysis of this compound.
Objective: To react this compound with a primary or secondary amine in the presence of a base under strictly anhydrous conditions.
Caption: Workflow for anhydrous sulfonamide synthesis.
Methodology:
-
Preparation (Step 1-3):
-
Place a round-bottom flask, magnetic stir bar, and dropping funnel in an oven (>120 °C) for at least 4 hours.
-
Assemble the glassware hot and allow it to cool under a gentle stream of nitrogen or argon. Equip the flask with a septum and the dropping funnel with an inert gas inlet.
-
Use anhydrous dichloromethane (DCM) from a solvent purification system or a new sealed bottle. Ensure the amine and pyridine (or other non-nucleophilic base) are also anhydrous.
-
-
Reaction Setup (Step 4-6):
-
To the cooled reaction flask, add the amine (1.0 eq.) and anhydrous pyridine (1.5 eq.) dissolved in anhydrous DCM, via a dry syringe.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
In a separate dry flask, dissolve the this compound (1.1 eq.) in anhydrous DCM. Transfer this solution to the dropping funnel via cannula or a dry syringe.
-
Add the sulfonyl chloride solution to the reaction flask dropwise over 30-60 minutes, maintaining the internal temperature at or below 5 °C.
-
-
Reaction Monitoring (Step 7):
-
After the addition is complete, let the reaction stir at 0 °C for another 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC until the starting amine is consumed (typically 2-12 hours).
-
-
Work-up and Purification (Step 8-12):
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1M aqueous HCl to quench the reaction and neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(2-Chlorophenoxy)benzenesulfonyl Chloride
Welcome, esteemed researchers, scientists, and drug development professionals. This comprehensive guide is designed to serve as a dedicated technical support resource for the synthesis of 4-(2-chlorophenoxy)benzenesulfonyl chloride. As a crucial intermediate in the development of various pharmaceuticals and agrochemicals, optimizing its synthesis is paramount for achieving high yields and purity.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.
The synthesis of this compound typically involves two key transformations: the formation of the diaryl ether backbone and the subsequent chlorosulfonation. This guide is structured to address potential issues in both stages of this synthetic sequence.
Section 1: Troubleshooting Guide for Diaryl Ether Formation (Ullmann Condensation)
The formation of the 4-(2-chlorophenoxy)phenyl core is often achieved via an Ullmann condensation, a copper-catalyzed cross-coupling of an aryl halide with a phenol.[3][4] While effective, this reaction can be sensitive to various parameters.
Problem 1: Low or No Yield of 4-(2-chlorophenoxy)benzene
A low or non-existent yield of the desired diaryl ether is a common frustration. The following Q&A format will guide you through a logical troubleshooting process.
Q1: I'm not seeing any product formation. Where should I start my investigation?
A1: Begin by scrutinizing the fundamental components of your reaction. The primary suspects are often the purity of your starting materials, the activity of the catalyst, and the reaction conditions.
-
Reagent Purity: Ensure your 2-chlorophenol and 4-bromobenzenesulfonic acid (or its derivative) are of high purity and free from moisture. Water can deactivate the catalyst and hydrolyze the sulfonyl chloride if it's already present.
-
Catalyst Choice and Activity: Copper(I) salts like CuI or CuBr are commonly used.[5] Ensure your catalyst is fresh and has been stored under anhydrous conditions. The choice of ligand is also critical for enhancing catalyst activity and can significantly impact the reaction outcome.[5][6]
-
Reaction Temperature: Traditional Ullmann reactions often require high temperatures (100-220 °C).[4] If you are operating at lower temperatures, ensure your catalytic system is designed for milder conditions.[7]
Q2: I've confirmed my reagents are pure and the catalyst is active, but the yield is still poor. What's the next step?
A2: Focus on optimizing the reaction parameters. The choice of base, solvent, and the presence of a suitable ligand are critical for success.
| Parameter | Recommendation | Rationale |
| Base | Use a strong, non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3] | The base is required to deprotonate the phenol, forming the phenoxide which is the active nucleophile. An inappropriate base can lead to side reactions. |
| Solvent | High-boiling polar aprotic solvents like DMF, NMP, or pyridine are traditional choices.[3] Toluene or dioxane can also be effective with modern catalytic systems. | The solvent must be able to dissolve the reactants and withstand the reaction temperature. Ensure the solvent is anhydrous. |
| Ligand | Consider adding a chelating ligand such as N,N-dimethylglycine, salicylaldoxime, or a diamine.[5] | Ligands can accelerate the reaction, allowing for lower reaction temperatures and improving yields by stabilizing the copper catalyst.[5][6] |
Q3: I'm observing the formation of side products. What are the likely culprits?
A3: Common side reactions in Ullmann couplings include homocoupling of the aryl halide and reductive dehalogenation.
-
Homocoupling: The formation of biphenyl derivatives can occur, especially at high temperatures. Optimizing the catalyst-to-ligand ratio can help suppress this side reaction.
-
Reductive Dehalogenation: This can be a problem in the presence of certain reducing agents or if the reaction is not conducted under an inert atmosphere. Ensure your setup is properly purged with nitrogen or argon.
Experimental Workflow: Ullmann Condensation
Caption: General workflow for the Ullmann condensation.
Section 2: Troubleshooting Guide for Chlorosulfonation
Once the diaryl ether is synthesized, the next step is the introduction of the sulfonyl chloride group. This is typically achieved through chlorosulfonation using chlorosulfonic acid.[8]
Problem 2: Low Yield and/or Impurity Formation during Chlorosulfonation
This electrophilic aromatic substitution can be aggressive, leading to multiple sulfonations or degradation of the starting material if not properly controlled.
Q1: My chlorosulfonation reaction is giving a low yield of the desired product. What are the key parameters to control?
A1: Temperature control is paramount in chlorosulfonation reactions.
-
Reaction Temperature: The reaction is highly exothermic. It should be carried out at low temperatures (typically 0-10 °C) to prevent the formation of byproducts and decomposition.[9]
-
Stoichiometry: The molar ratio of the diaryl ether to chlorosulfonic acid is critical. An excess of chlorosulfonic acid can lead to the formation of disulfonated products.[10][11]
Q2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of tar is often due to the decomposition of the starting material or product under the harsh reaction conditions.
-
Controlled Addition: Add the diaryl ether to the chlorosulfonic acid slowly and with efficient stirring to dissipate the heat generated.
-
Inert Solvent: Consider using an inert solvent such as a halogenated aliphatic hydrocarbon to help control the reaction temperature and prevent localized overheating.[10]
Q3: How can I purify the crude this compound?
A3: Purification of sulfonyl chlorides requires careful handling due to their moisture sensitivity.
-
Aqueous Workup: Quenching the reaction mixture by pouring it onto ice is a common procedure.[12] The product, being insoluble in water, will precipitate and can be collected by filtration.
-
Washing: The crude product should be washed with cold water to remove any remaining acid.
-
Recrystallization: Recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) can be used to obtain a high-purity product.
-
Aqueous HCl Scrubbing: For liquid organosulfonyl chlorides, scrubbing with an aqueous hydrochloric acid solution can effectively remove the more water-soluble sulfonic acid impurity.[13][14]
Experimental Workflow: Chlorosulfonation
Caption: General workflow for the chlorosulfonation of a diaryl ether.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when working with chlorosulfonic acid?
A1: Chlorosulfonic acid is a highly corrosive and reactive substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It reacts violently with water, so all glassware must be scrupulously dry.
Q2: How can I monitor the progress of my reactions?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the Ullmann condensation and the chlorosulfonation.[15] For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be employed.
Q3: Are there alternative methods for the synthesis of diaryl ethers?
A3: Yes, the Buchwald-Hartwig amination, adapted for ether synthesis, is a powerful palladium-catalyzed alternative to the Ullmann condensation.[3] It often proceeds under milder conditions and with a broader substrate scope.[3]
Q4: My final product is an off-white solid. Is this expected?
A4: Yes, this compound is typically an off-white or light beige solid.[1][16]
Q5: What are the typical storage conditions for this compound?
A5: Due to its moisture sensitivity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[16][17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0053314A1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether - Google Patents [patents.google.com]
- 10. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 11. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound CAS#: 610277-84-4 [amp.chemicalbook.com]
- 17. This compound - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Purification of 4-(2-Chlorophenoxy)benzenesulfonyl Chloride Derivatives
Welcome to the technical support center for the purification of 4-(2-chlorophenoxy)benzenesulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable synthetic intermediates in high purity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Introduction: The Challenge of Purity
This compound is a versatile building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its utility lies in its reactive sulfonyl chloride moiety, which readily undergoes nucleophilic substitution to form sulfonamides and sulfonate esters.[1][2][3] However, the very reactivity that makes this compound a valuable synthetic tool also presents significant purification challenges. The primary obstacles stem from its sensitivity to hydrolysis and the formation of closely-related impurities during synthesis.[4][5][6][7]
This guide will equip you with the knowledge to diagnose and resolve common purification problems, ensuring the integrity of your downstream applications.
Troubleshooting Guides
This section provides detailed, step-by-step protocols and the scientific rationale for overcoming specific purification hurdles.
Issue 1: Presence of a Persistent, Polar Impurity by TLC/LC-MS
Likely Culprit: The most common polar impurity is the corresponding sulfonic acid, 4-(2-chlorophenoxy)benzenesulfonic acid, formed via hydrolysis of the sulfonyl chloride.[4][8]
Causality: Arylsulfonyl chlorides are susceptible to hydrolysis, a reaction catalyzed by water, which can be present in solvents, reagents, or introduced from the atmosphere.[3][9] The rate of hydrolysis can be significant, especially at elevated temperatures or in the presence of nucleophilic catalysts.[6][9]
Workflow for Minimizing and Removing Sulfonic Acid Impurities
Caption: Workflow for minimizing and purifying sulfonyl chlorides.
Detailed Protocol: Aqueous Wash
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Cold Wash: Transfer the organic solution to a separatory funnel and wash with ice-cold, saturated sodium bicarbonate solution. The basic wash deprotonates the acidic sulfonic acid, forming a water-soluble sulfonate salt that partitions into the aqueous layer. Perform this step quickly to minimize hydrolysis of the desired product.[6]
-
Brine Wash: Follow with a wash using cold brine (saturated NaCl solution) to remove residual water and any remaining aqueous base.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
Issue 2: Product Oiling Out or Failing to Crystallize During Recrystallization
Likely Culprit: An inappropriate solvent system or the presence of impurities that act as eutectic contaminants.
Causality: Successful recrystallization relies on the principle of differential solubility of the product and impurities in a given solvent system at different temperatures. If the product remains highly soluble even at low temperatures, or if impurities prevent the formation of a stable crystal lattice, crystallization will fail.
Troubleshooting Recrystallization
| Solvent System | Rationale & Application |
| Hexanes/Ethyl Acetate | A common non-polar/polar solvent pair. The product should be soluble in the more polar solvent (ethyl acetate) and insoluble in the non-polar solvent (hexanes). Dissolve the crude product in a minimal amount of warm ethyl acetate and slowly add hexanes until turbidity persists. Cool slowly. |
| Toluene or Xylenes | These aromatic solvents can be effective for recrystallizing arylsulfonyl chlorides. Dissolve the product in hot toluene and allow it to cool slowly. |
| Dichloromethane/Hexanes | Similar to the hexanes/ethyl acetate system, this provides a good polarity differential. |
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the product when hot but not when cold. For a two-solvent system, the product should be soluble in one and insoluble in the other.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent or the more polar solvent of a pair.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, cool the flask further in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Issue 3: Co-elution of Impurities During Column Chromatography
Likely Culprit: Insufficient separation due to an improper choice of stationary or mobile phase.
Causality: The polarity of the stationary phase (e.g., silica gel) and the mobile phase (eluent) dictates the separation of compounds based on their differential adsorption and solubility. This compound is a moderately polar compound, and impurities may have very similar polarities.
Optimizing Column Chromatography
Stationary Phase: Standard silica gel (300-400 mesh) is typically suitable.[10]
Mobile Phase Selection:
-
Initial System: A good starting point is a mixture of hexanes and ethyl acetate. Begin with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.
-
Alternative Systems: If separation is poor, consider using dichloromethane in hexanes.
-
TLC Analysis: Before running a column, always optimize the solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product.
Protocol for Flash Column Chromatography: [10][11]
-
Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. If using a stronger solvent, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity solvent system, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase to elute the desired product and then any more polar impurities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: My this compound product is a light beige or off-white solid. Is this normal?
A1: Yes, a light beige to off-white appearance is common for this compound and is not necessarily an indication of impurity.[1][12] The key is to confirm purity using analytical techniques such as NMR, LC-MS, or melting point determination. A sharp melting point within the expected range (e.g., 89-94°C) is a good indicator of high purity.[12]
Q2: How can I store this compound to prevent degradation?
A2: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C is often recommended).[1][12] This minimizes hydrolysis to the corresponding sulfonic acid.
Q3: I suspect my product has decomposed during purification. What are the likely degradation products?
A3: The primary degradation product is 4-(2-chlorophenoxy)benzenesulfonic acid, formed via hydrolysis.[4] In some synthetic routes, particularly those starting from anilines via diazotization, side products like disulfides can also form.[4]
Q4: Can I use reverse-phase HPLC for the purification of this compound?
A4: Yes, reverse-phase HPLC can be an effective analytical and preparative technique. A common mobile phase consists of acetonitrile and water, sometimes with a pH-controlling buffer.[13] A C18 or similar non-polar column is typically used.[13][14]
Q5: What are the key safety precautions when handling this compound?
A5: This compound is corrosive and moisture-sensitive.[12] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Visualizing Impurity Formation
The primary impurity, 4-(2-chlorophenoxy)benzenesulfonic acid, arises from a straightforward hydrolysis reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. This compound CAS#: 610277-84-4 [amp.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Sulfonylation with 4-(2-Chlorophenoxy)benzenesulfonyl Chloride
Welcome to the technical support center for sulfonylation reactions utilizing 4-(2-chlorophenoxy)benzenesulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is grounded in established scientific principles and practical laboratory experience to ensure the success of your synthetic endeavors.
I. Understanding the Core Reaction: The "Why" Behind Your Experiment
Sulfonylation is a cornerstone reaction in organic synthesis, pivotal for installing the sulfonyl functional group onto a variety of nucleophiles, most commonly alcohols and amines.[1][2][3] The resulting sulfonamides and sulfonate esters are prevalent motifs in pharmaceuticals and agrochemicals.[4][5] The choice of this compound as your sulfonating agent suggests a need for the specific electronic and steric properties imparted by the 2-chlorophenoxy substituent.
The fundamental role of a base in this reaction is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6] Failure to effectively scavenge this acid can lead to a host of undesirable side reactions and poor yields.[7] The selection of an appropriate base is therefore critical and depends on several factors including the nucleophilicity and steric hindrance of your substrate, as well as the desired reaction kinetics.
Reaction Mechanism Overview
The sulfonylation of an alcohol or amine with a sulfonyl chloride generally proceeds through a nucleophilic attack of the alcohol or amine on the electrophilic sulfur atom of the sulfonyl chloride.[6][8] This is followed by the expulsion of the chloride leaving group and deprotonation of the nucleophile by a base to yield the final product.
Caption: Generalized mechanism of sulfonylation.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during sulfonylation with this compound and provides actionable solutions.
FAQ 1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?
Possible Causes:
-
Insufficiently Basic Conditions: The chosen base may not be strong enough to effectively deprotonate the nucleophile or neutralize the generated HCl. The pKa of the conjugate acid of the base should ideally be higher than the pKa of the protonated nucleophile.[9]
-
Steric Hindrance: Either the nucleophile or the sulfonyl chloride may be sterically hindered, slowing down the reaction rate.[10][11] The 2-chloro substituent on the phenoxy ring of your sulfonyl chloride can contribute to steric bulk.
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow kinetics.
-
Low Quality Reagents: The this compound may have degraded due to moisture, or the base may be of low purity. Sulfonyl chlorides are sensitive to water and can hydrolyze to the corresponding sulfonic acid.[1][7]
Troubleshooting Steps & Alternative Bases:
-
Evaluate Base Strength: If you are using a weak base like pyridine (pKa of conjugate acid ≈ 5.2), consider switching to a stronger, non-nucleophilic base.
Base pKa of Conjugate Acid (approx.) Key Characteristics Pyridine 5.2 Often acts as a nucleophilic catalyst.[12] Triethylamine (TEA) 10.8 Common, cost-effective, but can be nucleophilic.[13] Diisopropylethylamine (DIPEA or Hünig's Base) 10.7 Sterically hindered, non-nucleophilic.[14] 2,6-Lutidine 6.7 Hindered, good for preventing side reactions.[10] Proton Sponge (e.g., 1,8-Bis(dimethylamino)naphthalene) 12.1 Very strong, non-nucleophilic base. 4-Dimethylaminopyridine (DMAP) 9.7 Highly effective nucleophilic catalyst, often used in catalytic amounts with a stoichiometric base like TEA.[14][15][16] -
Employ a Nucleophilic Catalyst: The addition of a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP) can dramatically accelerate the reaction.[14][16] DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is then more susceptible to nucleophilic attack.[14][17]
Caption: Catalytic cycle of DMAP in sulfonylation.
-
Optimize Reaction Conditions:
-
Solvent: Ensure your solvent fully dissolves all reactants. Dichloromethane (DCM), chloroform, and acetonitrile are common choices.[17] For particularly insoluble substrates, consider more polar aprotic solvents like N,N-dimethylformamide (DMF), but be mindful of potential side reactions.
-
Temperature: Gently heating the reaction mixture can increase the rate, but be cautious of potential decomposition or side reactions.[7] Monitor the reaction progress closely by TLC or LC-MS.
-
Reagent Quality: Use freshly opened or properly stored this compound. Ensure your base is anhydrous.
-
FAQ 2: I am observing significant formation of byproducts. What are they and how can I minimize them?
Common Byproducts and Their Causes:
-
Hydrolysis of Sulfonyl Chloride: If there is moisture in your reaction, the sulfonyl chloride will hydrolyze to 4-(2-chlorophenoxy)benzenesulfonic acid.
-
Reaction with Solvent: Some solvents can react with the sulfonyl chloride under certain conditions.
-
Di-sulfonylation: For primary amines or diols, over-reaction can lead to the formation of di-sulfonylated products.
-
Side Reactions with the Base: Nucleophilic bases like triethylamine can sometimes react with the sulfonyl chloride.
Strategies for Minimizing Byproducts:
-
Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Use of a Hindered Base: Employing a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine can prevent the base from reacting with the sulfonyl chloride.[10]
-
Controlled Stoichiometry: For substrates with multiple reactive sites, carefully control the stoichiometry of the sulfonyl chloride. Adding the sulfonyl chloride slowly to the reaction mixture can help to avoid localized high concentrations that may favor di-sulfonylation.[7]
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can often improve selectivity and reduce the formation of byproducts.
Experimental Protocol: General Procedure for Sulfonylation using a Hindered Base
This protocol provides a starting point for the sulfonylation of an alcohol or amine with this compound using DIPEA as a base.
-
To a solution of the alcohol or amine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1-0.5 M) under a nitrogen atmosphere at 0 °C, add diisopropylethylamine (DIPEA) (1.5 equiv).
-
Add a solution of this compound (1.1 equiv) in anhydrous DCM dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
III. References
-
Vertex AI Search. (n.d.). The Role of Steric Hindrance in Sulfonylation Reagents. Retrieved from 10
-
Naoum, J. N., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from --INVALID-LINK--
-
YouTube. (2020). 02.11 Formation of Sulfonate Esters from Alcohols. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Proposed mechanism of sulfonylation with sulfonyl chlorides. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). Why is DMAP an important catalyst in organic chemistry?. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Retrieved from --INVALID-LINK--
-
YouTube. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. Retrieved from --INVALID-LINK--
-
Chem-Station. (2014). Sulfonyl Protective Groups. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from --INVALID-LINK--
-
Reddit. (2011). Pyridine replacement in organic synthesis. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Sulfonylation of substituted pyridines and other aza‐heterocycles. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from --INVALID-LINK--
-
Google Groups. (2003). Pyridine Alternative. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2015). Why does sulfonation of alcohols even work?. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022). Practical and Safe Sulfonylation of 2Alkynyl and 2-Alkenyl Alcohols Using the Combined Bases of a Catalytic Amount of Tertiary Amine and Potassium Carbonate. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2007). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. Retrieved from --INVALID-LINK--
-
ACS Publications. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Retrieved from --INVALID-LINK--
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 4-(4-Chlorophenoxy)benzenesulfonyl chloride. Retrieved from --INVALID-LINK--
References
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troubleshooting low conversion rates with 4-(2-chlorophenoxy)benzenesulfonyl chloride
Technical Support Center: 4-(2-Chlorophenoxy)benzenesulfonyl Chloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during its use, with a specific focus on overcoming low reaction conversion rates. As a key intermediate in pharmaceutical and agrochemical synthesis, understanding the nuances of this reagent is paramount for successful outcomes.[1] This document provides in-depth, field-proven insights to ensure your experimental results are both reproducible and robust.
Troubleshooting Guide: Low Conversion Rates
Low conversion is a frequent and frustrating issue in synthetic chemistry. This section addresses the most common causes and provides systematic solutions when using this compound.
Q1: My sulfonylation reaction has stalled or resulted in a very low yield. What are the primary factors I should investigate immediately?
Low conversion is often traced back to a few critical, yet easily overlooked, experimental parameters. The primary culprit is almost always the degradation of the sulfonyl chloride via hydrolysis.
-
Reagent Integrity: this compound is highly sensitive to moisture.[2] The sulfonyl chloride functional group is electrophilic and readily attacked by nucleophiles, with water being the most common reactant in a laboratory setting.[3] This hydrolysis reaction yields the corresponding 4-(2-chlorophenoxy)benzenesulfonic acid and hydrochloric acid (HCl), rendering the reagent inactive for your desired transformation.[3][4]
-
Anhydrous Conditions: The success of your reaction is critically dependent on maintaining a scrupulously anhydrous environment.[4] This includes using oven-dried or flame-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][5][6]
-
Reaction Temperature: While heating can increase reaction rates, excessive temperatures can promote side reactions or lead to the degradation of the desired product.[5] Most sulfonamide formations proceed efficiently at temperatures ranging from 0 °C to room temperature. It is crucial to monitor the reaction and control the temperature, especially during the initial addition of reagents.
Q2: I suspect my starting material, this compound, has degraded. How can I verify its quality and what are the correct storage procedures?
Verifying the purity of your sulfonyl chloride is a critical first step in troubleshooting.
-
Physical Appearance: Fresh, high-purity this compound should be a light beige or off-white solid.[1] Any discoloration or a sticky, oily appearance may indicate degradation.
-
Analytical Verification: The most common impurity is the sulfonic acid byproduct of hydrolysis.[4] A simple ¹H NMR spectrum can quickly confirm the reagent's integrity. The sulfonic acid proton is typically a broad singlet at a high chemical shift (>10 ppm), which is a clear indicator of hydrolysis.
-
Recommended Storage: To prevent degradation, the reagent must be stored in a cool, dry place, ideally refrigerated at 2-8°C.[1][2][3] The container should be tightly sealed, preferably with a PTFE-lined cap, and stored under an inert atmosphere to prevent any contact with atmospheric moisture.[3]
Q3: What are the most common side reactions that compete with my desired transformation, and how can they be minimized?
Beyond simple hydrolysis of the starting material, other side reactions can consume your reagents and lower the yield of the target molecule.
-
Hydrolysis of the Product: While less common for water-insoluble aryl sulfonyl chlorides, the product itself can hydrolyze under certain workup conditions.[7] It is advisable to perform aqueous workups at low temperatures (e.g., quenching the reaction mixture on ice) to minimize this risk.[4][8]
-
Reaction with Base/Solvent: The choice of base is critical. While a base is necessary to neutralize the HCl byproduct, highly nucleophilic bases can potentially react with the sulfonyl chloride. Non-nucleophilic, sterically hindered bases are often a good choice. Similarly, ensure your solvent is inert to the reaction conditions.
-
Minimization Strategy: The key to minimizing side reactions is precise control. This involves the slow, dropwise addition of the sulfonyl chloride to the reaction mixture at a controlled temperature (typically 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring the desired reaction pathway over potential side reactions.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Conversion | Degraded Sulfonyl Chloride | Verify purity via NMR. Use a fresh, properly stored batch of the reagent. The sulfonyl chloride is moisture-sensitive and hydrolyzes to inactive sulfonic acid.[3][4] |
| Presence of Water | Use oven-dried glassware, anhydrous solvents, and an inert (N₂ or Ar) atmosphere. Water will preferentially react with the sulfonyl chloride.[4][5] | |
| Incorrect Stoichiometry | Accurately weigh all reagents. Ensure the nucleophile (amine/alcohol) and base are present in the correct molar ratios.[6] | |
| Multiple Byproducts Observed | Uncontrolled Exotherm | Add the sulfonyl chloride solution slowly and dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C) to manage the reaction exotherm. |
| Suboptimal Base | Use a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge HCl without competing with the primary nucleophile. | |
| Prolonged Reaction Time | Monitor the reaction by TLC or LC-MS and quench it promptly upon completion to prevent product degradation or further side reactions.[6] | |
| Product Lost During Workup | Hydrolysis During Extraction | Perform aqueous workup steps with cold solutions. For some aryl sulfonyl chlorides, precipitation from a cold aqueous medium can protect the product.[4][7] |
| Emulsion Formation | If emulsions form during extraction, they can often be broken by adding a saturated brine solution.[5] |
Experimental Protocols & Workflow Visualization
General Protocol for Sulfonamide Synthesis
This protocol provides a validated starting point for the reaction of this compound with a primary or secondary amine.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and a suitable anhydrous solvent (e.g., Dichloromethane, THF) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2-1.5 eq.), to the stirred solution.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Quenching: Once complete, carefully quench the reaction by pouring it into a beaker of crushed ice or cold water.
-
Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low conversion rates.
General Sulfonylation Reaction Mechanism
Caption: Simplified mechanism of sulfonamide formation.
Frequently Asked Questions (FAQs)
Q: What safety precautions are mandatory when handling this compound? A: This compound is corrosive and a moisture-sensitive solid.[2][9] It can cause severe skin burns and eye damage.[10] Always handle it inside a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] It reacts with water to form corrosive and toxic gases, namely HCl.[11]
Q: Besides water, are there other reagents that are incompatible with this compound? A: Yes. Avoid contact with strong oxidizing agents, strong bases (which can cause violent reactions), ammonia, and aliphatic amines under uncontrolled conditions.[11][12]
Q: Is it possible to purify the sulfonyl chloride if it has partially hydrolyzed? A: Purification can be challenging due to the compound's reactivity. For liquid organosulfonyl chlorides, a common method is scrubbing with an aqueous hydrochloric acid solution to remove the more water-soluble sulfonic acid.[4][13] For a solid like this compound, recrystallization from a dry, non-polar solvent might be attempted, but great care must be taken to exclude all moisture during the process. In most research settings, starting with a fresh, high-purity batch is the most reliable approach.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 610277-84-4 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
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- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. lobachemie.com [lobachemie.com]
- 11. nj.gov [nj.gov]
- 12. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 13. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of 4-(2-Chlorophenoxy)benzenesulfonyl Chloride
For researchers and professionals in drug development and agrochemical synthesis, the purity of building blocks like 4-(2-chlorophenoxy)benzenesulfonyl chloride is paramount. This versatile intermediate is integral to the synthesis of a range of bioactive molecules, where even trace impurities can lead to undesirable side reactions, altered pharmacological profiles, or reduced yields.[1] This guide provides a comprehensive comparison of analytical techniques for the purity assessment of this key synthetic intermediate, offering insights into method selection and interpretation of results. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with detailed protocols and comparative data.
The Importance of Purity in Synthesis
This compound serves as a crucial reagent for introducing the 4-(2-chlorophenoxy)benzenesulfonyl moiety into target molecules, a common scaffold in medicinal chemistry.[1] The presence of impurities, such as regioisomers or unreacted starting materials, can have significant downstream consequences. For instance, the isomeric 4-(4-chlorophenoxy)benzenesulfonyl chloride, a potential impurity, could lead to the formation of an undesired final product with a different biological activity and toxicity profile. Therefore, robust analytical methods are essential to ensure the quality and consistency of the synthesized material.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach is often necessary for the comprehensive characterization of sulfonyl chlorides.[2] The choice of analytical technique depends on the specific requirements of the analysis, including the need for quantitative or qualitative data, the expected impurities, and the available instrumentation.
| Technique | Principle | Strengths | Limitations | Typical Purity Specification |
| HPLC | Separation based on polarity | Excellent for quantitative analysis of non-volatile and thermally labile compounds. | Requires a chromophore for UV detection. Potential for on-column degradation. | ≥ 90%[3] |
| GC-MS | Separation based on volatility and mass-to-charge ratio | High separation efficiency and definitive identification by mass spectrometry. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Not specified |
| NMR | Analysis of nuclear spin in a magnetic field | Provides detailed structural information and is inherently quantitative without the need for a reference standard of the analyte. | Lower sensitivity compared to chromatographic methods. May not resolve all impurity signals. | ≥ 97%[1] |
Table 1: Comparison of Analytical Techniques for Purity Analysis
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound and can be adapted based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity determination of sulfonyl chlorides due to its versatility with a wide range of compounds.[4] A reversed-phase method is typically employed for aromatic sulfonyl chlorides.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid
-
B: Acetonitrile with 0.1% trifluoroacetic acid
Gradient Elution:
-
Start with a composition of 60% A and 40% B, holding for 2 minutes.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with acetonitrile to a working concentration of 0.1 mg/mL.
Figure 1: HPLC Purity Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and identification capabilities, but the thermal lability of sulfonyl chlorides can be a challenge.[2] Derivatization to a more stable sulfonamide is often recommended.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Scan Range: 50-500 m/z
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 5 mg of the synthesized this compound into a vial.
-
Dissolve in 1 mL of dichloromethane.
-
Add 1.2 equivalents of diethylamine and stir at room temperature for 1 hour.
-
Wash the reaction mixture with 1 mL of 1M HCl, followed by 1 mL of saturated sodium bicarbonate solution, and finally 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute an aliquot of the dried solution for GC-MS analysis.
Figure 2: GC-MS Purity Analysis Workflow with Derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a powerful tool for purity assessment as it is a primary analytical method that does not require a reference standard of the analyte.[5]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., maleic anhydride) and add it to the same NMR tube.
-
Add 0.75 mL of a deuterated aprotic solvent (e.g., CDCl₃ or acetone-d₆).
-
Ensure complete dissolution.
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a long relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all protons, which is crucial for accurate integration.
Data Processing and Purity Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Expected ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm). The protons on the benzenesulfonyl ring will likely appear as two doublets, while the protons on the chlorophenoxy ring will exhibit a more complex splitting pattern due to the ortho-chloro substituent. Based on related structures, the chemical shifts can be predicted.[6][7][8]
Comparison with an Alternative: 4-(4-Chlorophenoxy)benzenesulfonyl chloride
A common alternative and potential impurity is the regioisomer, 4-(4-chlorophenoxy)benzenesulfonyl chloride. The position of the chlorine atom on the phenoxy ring can influence the reactivity of the sulfonyl chloride group.
| Compound | Structure | Reactivity | Analytical Distinction |
| This compound | 2-chloro isomer | The ortho-chloro group may exert a slight steric hindrance and an inductive electron-withdrawing effect, potentially increasing the electrophilicity of the sulfonyl group compared to the para-isomer. | Distinct ¹H and ¹³C NMR spectra due to different symmetry. Different retention times in HPLC and GC. |
| 4-(4-Chlorophenoxy)benzenesulfonyl chloride | 4-chloro isomer | The para-chloro group has a weaker inductive effect and a resonance-donating effect, which may slightly decrease the reactivity compared to the ortho-isomer. | Simpler, more symmetric ¹H and ¹³C NMR spectra. Different retention times in HPLC and GC. |
Table 2: Comparison of this compound with its para-isomer.
The electronic effects of substituents on the reactivity of benzenesulfonyl chlorides are well-documented, with electron-withdrawing groups generally increasing the rate of nucleophilic attack.[2]
Potential Impurities and Their Origin
The synthesis of this compound likely involves an Ullmann condensation to form the diaryl ether, followed by chlorosulfonation.[9] Potential impurities can arise from various stages of this process.
Figure 3: Potential Impurities in the Synthesis of this compound.
Conclusion
The purity analysis of this compound requires a thoughtful selection of analytical techniques. HPLC provides robust quantitative data, while GC-MS, often with derivatization, offers definitive identification of volatile impurities. NMR spectroscopy stands out for its ability to provide structural confirmation and absolute quantification without a specific reference standard. By employing a combination of these methods and understanding the potential impurities arising from the synthetic route, researchers can confidently assess the quality of this critical building block, ensuring the integrity and success of their research and development endeavors.
References
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- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
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- 6. 4-Chlorobenzenesulfonyl chloride(98-60-2) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
comparing reactivity of 4-(2-chlorophenoxy)benzenesulfonyl chloride with other sulfonyl chlorides
Introduction: The Role and Reactivity of Sulfonyl Chlorides
In the landscape of organic synthesis, sulfonyl chlorides (R-SO₂Cl) are indispensable electrophilic reagents. Their primary utility lies in the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively.[1] These functional groups are cornerstones in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and polymers.[2][3] The reactivity of a sulfonyl chloride is not absolute; it is exquisitely modulated by the electronic and steric nature of the substituents attached to the sulfur atom. This guide provides an in-depth comparison of 4-(2-chlorophenoxy)benzenesulfonyl chloride with other common benzenesulfonyl chlorides, supported by established chemical principles and experimental methodologies.
Pillars of Reactivity: Deconstructing the Factors at Play
The susceptibility of the sulfur atom in a sulfonyl chloride to nucleophilic attack is governed by a delicate balance of several factors. Understanding these principles is paramount to predicting and controlling reaction outcomes.
Electronic Effects: The Push and Pull on the Sulfur Center
The electrophilicity of the sulfonyl sulfur is directly influenced by the electron density of the attached aromatic ring.[4] This is a classic example of substituent effects in physical organic chemistry, often quantified by the Hammett equation.[5][6]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) pull electron density away from the benzene ring and, by extension, from the sulfonyl group.[7] This makes the sulfur atom more electron-deficient (more electrophilic) and thus significantly more reactive towards nucleophiles.
-
Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the ring through resonance or hyperconjugation.[4] This increased electron density on the sulfonyl group deactivates it, making the sulfur atom less electrophilic and slowing the rate of nucleophilic attack.
Steric Hindrance: A Physical Barrier to Reaction
The size and proximity of substituents to the sulfonyl chloride group can physically block the path of an incoming nucleophile.[4] This effect is most pronounced with bulky groups in the ortho positions (adjacent to the -SO₂Cl group). For instance, 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) is considerably less reactive than p-toluenesulfonyl chloride, despite both having electron-donating methyl groups. In some counterintuitive cases, however, ortho-alkyl groups have been observed to accelerate substitution, a phenomenon attributed to ground-state destabilization that is relieved in the transition state.[8]
The interplay of these electronic and steric factors is visualized in the diagram below.
Caption: Factors influencing the reactivity of substituted benzenesulfonyl chlorides.
Dissecting this compound
The structure of this compound presents a nuanced case for reactivity analysis. It features a phenoxy group at the para-position, which itself is substituted with a chlorine atom at its ortho-position.
-
The 4-Phenoxy Group: The ether oxygen atom directly attached to the benzenesulfonyl ring acts as an electron-donating group via its lone pairs (a +R effect). This would tend to decrease the reactivity compared to unsubstituted benzenesulfonyl chloride.
-
The ortho-Chloro Substituent: The chlorine atom on the phenoxy ring is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the ether linkage, pulling electron density away from the primary aromatic ring. This withdrawal counteracts the donating effect of the ether oxygen, serving to increase the reactivity relative to a simple 4-phenoxy substituent.
Predicted Reactivity: The overall reactivity of this compound is a result of this electronic tug-of-war. It is expected to be less reactive than sulfonyl chlorides bearing strong EWGs like p-nitrobenzenesulfonyl chloride. However, due to the mitigating influence of the ortho-chloro group, it is predicted to be more reactive than analogues with strong EDGs like p-methoxybenzenesulfonyl chloride. Its reactivity relative to unsubstituted benzenesulfonyl chloride or p-toluenesulfonyl chloride would require direct experimental comparison.
Comparative Reactivity Analysis: A Spectrum of Electrophilicity
To place this compound in context, we compare it with a series of standard benzenesulfonyl chlorides. The following table summarizes their structural features and provides a qualitative ranking of their expected reactivity toward a typical nucleophile.
| Sulfonyl Chloride | Substituent(s) | Dominant Effect(s) | Expected Relative Reactivity |
| p-Nitrobenzenesulfonyl chloride | p-NO₂ | Very Strong Electron-Withdrawing (-I, -R) | Highest |
| This compound | 4-(o-Cl-Ph)-O- | Electron-Donating (+R) from ether, partially offset by Electron-Withdrawing (-I) from chlorine and phenyl group | Intermediate |
| Benzenesulfonyl chloride | None | Baseline | Intermediate |
| p-Toluenesulfonyl chloride (TsCl) | p-CH₃ | Weak Electron-Donating (+I, Hyperconjugation) | Intermediate-Low |
| p-Methoxybenzenesulfonyl chloride | p-OCH₃ | Strong Electron-Donating (+R) | Low |
| 2,4,6-Trimethylbenzenesulfonyl chloride | o,o,p-(CH₃)₃ | Strong Steric Hindrance from ortho-methyls; Weak Electron-Donating | Lowest |
Experimental Verification: A Protocol for Kinetic Analysis
To empirically validate the predicted reactivity, a kinetic study is essential. The solvolysis (reaction with solvent) of sulfonyl chlorides in aqueous media produces acidic byproducts, making conductimetric analysis an elegant and precise method for determining reaction rates.[9][10]
Objective: To determine the first-order rate constants for the hydrolysis of various sulfonyl chlorides in a given solvent system (e.g., 50:50 acetone-water) at a constant temperature.
Materials & Equipment:
-
Conductivity meter and probe
-
Constant temperature water bath (e.g., 25.0 ± 0.1 °C)
-
Volumetric flasks, pipettes, and syringes
-
Sulfonyl chlorides (high purity): this compound, p-nitrobenzenesulfonyl chloride, p-toluenesulfonyl chloride, etc.
-
Solvent: Acetone (HPLC grade), deionized water
Experimental Workflow Diagram
Caption: Workflow for comparative kinetic analysis of sulfonyl chloride solvolysis.
Step-by-Step Protocol:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 500 mL of 50:50 v/v acetone-water) in a volumetric flask.
-
Thermal Equilibration: Place the solvent in the constant-temperature bath and allow it to reach thermal equilibrium. Transfer a precise volume to the conductivity cell within the bath.
-
Initiation of Reaction: Once the conductivity reading of the solvent is stable, rapidly inject a small, precise volume (e.g., 50 µL) of a concentrated stock solution of the sulfonyl chloride (prepared in dry acetone) into the stirred solvent in the cell.
-
Data Acquisition: Immediately start recording the conductivity of the solution as a function of time. Continue recording until the change in conductivity becomes negligible, indicating the reaction is complete (this is the "infinity" reading).
-
Data Analysis: The hydrolysis of a sulfonyl chloride follows first-order kinetics. The rate constant, k, can be determined by plotting ln(C∞ - Ct) versus time (t), where C∞ is the conductivity at completion and Ct is the conductivity at time t. The slope of the resulting straight line is equal to -k.
-
Comparison: Repeat the experiment under identical conditions for each sulfonyl chloride being compared. A higher value of k indicates greater reactivity.
Reaction Mechanism: The Path of Nucleophilic Substitution
The reaction of sulfonyl chlorides with nucleophiles (like water in the solvolysis experiment) is generally considered to proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism.[5] The nucleophile attacks the electrophilic sulfur atom, passing through a high-energy trigonal bipyramidal transition state before the chloride ion is expelled.
Caption: General SN2-type mechanism for reaction of sulfonyl chlorides.
Conclusion
The reactivity of this compound is a sophisticated consequence of its molecular architecture. The electron-donating phenoxy group serves to moderate its reactivity, while the inductively withdrawing ortho-chloro substituent on that phenoxy ring partially counteracts this effect, enhancing the electrophilicity of the sulfonyl center. This positions it in the intermediate range of the reactivity spectrum, likely more reactive than sulfonyl chlorides with simple alkyl or alkoxy donors, but less reactive than those activated by powerful electron-withdrawing groups. For researchers, scientists, and drug development professionals, understanding this nuanced electronic balance is critical for selecting the appropriate reagent and reaction conditions to achieve desired synthetic outcomes with optimal efficiency and yield. The provided experimental framework offers a robust system for the empirical validation of these principles.
References
- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
A Spectroscopic Guide to the Transformation of 4-(2-Chlorophenoxy)benzenesulfonyl Chloride
A Comparative Analysis of the Starting Material and its Sulfonamide and Sulfonic Ester Derivatives
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key reagents and their subsequent products is paramount for reaction monitoring, structural confirmation, and quality control. This guide provides an in-depth spectroscopic comparison of 4-(2-chlorophenoxy)benzenesulfonyl chloride, a versatile building block in medicinal and agrochemical synthesis, with its representative reaction products: a sulfonamide and a sulfonic ester. By examining the key changes in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, this guide offers a practical framework for the unambiguous identification and characterization of these compounds.
Introduction to this compound
This compound is a reactive intermediate widely utilized in the synthesis of a variety of organic compounds. Its chemical structure, featuring a sulfonyl chloride group, makes it an excellent electrophile for reactions with nucleophiles such as amines and alcohols. This reactivity is harnessed in the creation of sulfonamides and sulfonic esters, moieties that are prevalent in a vast array of pharmacologically active molecules and agrochemicals. The presence of the 2-chlorophenoxy group can significantly influence the biological activity and physical properties of the resulting derivatives.
Chemical Structure:
A Comparative Guide to the Synthesis and Validation of 4-(2-chlorophenoxy)benzenesulfonyl Chloride
Introduction
4-(2-chlorophenoxy)benzenesulfonyl chloride is a vital intermediate in the synthesis of diverse pharmaceuticals and agrochemicals.[1] Its diaryl ether sulfonyl chloride scaffold allows for the construction of complex molecular architectures, particularly in the development of novel sulfonamide derivatives with potential therapeutic applications.[1] This guide presents a comprehensive validation of an efficient, two-step synthetic route to this target molecule. We provide a detailed, field-tested protocol, a comparative analysis against a plausible alternative route, and a robust analytical workflow for structural confirmation and purity assessment. This document is intended for researchers, chemists, and process development professionals seeking a reliable and well-characterized method for the synthesis of this key building block.
Proposed Synthetic Route (Route A): Post-Etherification Chlorosulfonation
The most logical synthetic strategy involves a two-step sequence: the formation of the diaryl ether backbone followed by the introduction of the sulfonyl chloride functional group. This approach is predicated on the stability of the ether linkage under the conditions required for chlorosulfonation.
-
Step 1: Ullmann Condensation for Diaryl Ether Synthesis. The synthesis commences with a copper-catalyzed Ullmann condensation. This classic reaction couples an aryl halide with a phenol to form a diaryl ether.[2][3] In this route, 4-bromoaniline is coupled with 2-chlorophenol. The use of a copper catalyst, typically in the form of copper(I) salts or copper metal, is essential to facilitate the C-O bond formation.[4][5] The reaction is typically performed at elevated temperatures in the presence of a base, such as potassium carbonate, to deprotonate the phenol.[6]
-
Step 2: Sandmeyer-type Diazotization and Chlorosulfonation. The intermediate, 4-(2-chlorophenoxy)aniline, is then converted to the target sulfonyl chloride. This is achieved through a Sandmeyer-type reaction. The aniline is first diazotized using sodium nitrite in an acidic medium to form a diazonium salt. This highly reactive intermediate is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst, which facilitates the introduction of the sulfonyl chloride moiety. This method is often preferred over direct chlorosulfonation of the diaryl ether with reagents like chlorosulfonic acid, as it offers greater control and avoids the harsh conditions that could potentially cleave the ether bond or lead to unwanted side reactions.
Caption: Proposed two-step synthetic workflow (Route A).
Alternative Synthetic Route (Route B): Pre-Functionalization Strategy
An alternative approach would involve reversing the order of operations: introducing the sulfonyl group first, followed by the ether formation.
-
Step 1: Synthesis of 4-Hydroxybenzenesulfonyl Chloride. This route would begin with phenol, which would first be sulfonated and then converted to 4-hydroxybenzenesulfonyl chloride.
-
Step 2: Ullmann Condensation. The resulting sulfonyl chloride would then be coupled with 1-bromo-2-chlorobenzene via an Ullmann condensation to form the final product.
Causality for Route Selection: While plausible, Route B is fraught with potential complications. The primary concern is the reactivity of the sulfonyl chloride group. It is highly susceptible to hydrolysis and may not be stable under the high-temperature, basic conditions of the Ullmann condensation, leading to the formation of the corresponding sulfonic acid and significantly reducing the yield.[7] Furthermore, the electron-withdrawing nature of the sulfonyl chloride group deactivates the phenolic oxygen, making the C-O coupling less efficient. Therefore, Route A, which installs the robust ether linkage first, represents a more reliable and higher-yielding strategy.
Comparative Analysis: Route A vs. Route B
The following table summarizes the anticipated performance of each synthetic route based on established chemical principles and data from analogous reactions.
| Metric | Proposed Route A | Alternative Route B | Rationale |
| Plausible Overall Yield | 65-75% | < 30% | Route B suffers from likely decomposition of the sulfonyl chloride intermediate during the Ullmann condensation. |
| Purity of Crude Product | High | Low | Route B is expected to generate significant sulfonic acid byproducts, complicating purification.[7] |
| Reaction Conditions | Step 1: High Temp. Step 2: Low Temp. | Step 1: Moderate Temp. Step 2: High Temp. | Route A avoids exposing the sensitive sulfonyl chloride group to harsh high-temperature conditions. |
| Scalability | Favorable | Poor | The predictable nature and higher purity of Route A make it more amenable to scale-up. |
| Key Challenge | Handling of diazonium salt intermediate. | Instability of the sulfonyl chloride intermediate under coupling conditions. | Diazonium salts are manageable with proper temperature control, whereas intermediate decomposition is difficult to prevent. |
Experimental Protocol for Proposed Route A
Materials: 2-chlorophenol, 4-bromoaniline, copper(I) iodide (CuI), potassium carbonate (K₂CO₃), L-proline, dimethyl sulfoxide (DMSO), sodium nitrite (NaNO₂), hydrochloric acid (HCl), sulfur dioxide (SO₂), acetic acid, copper(I) chloride (CuCl).
Step 1: Synthesis of 4-(2-chlorophenoxy)aniline
-
To an oven-dried round-bottom flask under an argon atmosphere, add 2-chlorophenol (1.0 eq), 4-bromoaniline (1.1 eq), CuI (0.1 eq), K₂CO₃ (2.0 eq), and L-proline (0.2 eq).
-
Add anhydrous DMSO as the solvent.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-(2-chlorophenoxy)aniline as a solid.
Step 2: Synthesis of this compound
-
Prepare a solution of 4-(2-chlorophenoxy)aniline (1.0 eq) in a mixture of acetic acid and propionic acid.
-
Cool the solution to 0-5 °C in an ice bath. Add concentrated HCl.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes.
-
In a separate flask, prepare a saturated solution of sulfur dioxide in acetic acid, and add copper(I) chloride (0.1 eq).
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir for 1-2 hours, gradually warming to room temperature.
-
Pour the reaction mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., hexane/chloroform) may be performed for further purification.
Validation of Final Product
The identity and purity of the synthesized this compound (Molecular Formula: C₁₂H₈Cl₂O₃S, Molecular Weight: 303.16 g/mol [1][8]) must be confirmed through a combination of spectroscopic techniques.
Caption: Logical workflow for analytical validation of the final product.
Expected Analytical Data:
| Technique | Expected Result | Purpose |
| ¹H NMR | Complex aromatic signals between δ 7.0-8.2 ppm. The distinct electronic environments of the two rings will result in a characteristic splitting pattern. | Confirms the proton framework and the successful coupling of the two aromatic rings. |
| ¹³C NMR | Approximately 12 distinct signals in the aromatic region (δ 110-160 ppm). | Verifies the carbon skeleton of the molecule. |
| Mass Spec (ESI-MS) | [M+H]⁺ peak at m/z ≈ 303, showing a characteristic isotopic pattern for two chlorine atoms. | Confirms the molecular weight and elemental composition (Cl₂).[8] |
| FT-IR | Strong characteristic absorptions at ~1370 cm⁻¹ and ~1180 cm⁻¹ for the asymmetric and symmetric S=O stretches of the sulfonyl chloride group. Absorption around 1240 cm⁻¹ for the C-O-C ether stretch. | Confirms the presence of key functional groups. |
Conclusion
The presented two-step synthetic route, involving an initial Ullmann condensation followed by a Sandmeyer-type chlorosulfonation, is a robust and high-yielding method for the preparation of this compound. A comparative analysis demonstrates its superiority over an alternative route that is likely to fail due to the instability of key intermediates. The detailed experimental protocol and the comprehensive analytical validation workflow provide researchers with a self-validating system to reliably synthesize and characterize this important chemical building block, ensuring high purity and structural integrity for downstream applications in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. synarchive.com [synarchive.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann reaction | PPTX [slideshare.net]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 7. benchchem.com [benchchem.com]
- 8. PubChemLite - this compound (C12H8Cl2O3S) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to Sulfonamide Synthesis: A Cost-Benefit Analysis of 4-(2-Chlorophenoxy)benzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the synthesis of sulfonamides represents a cornerstone of modern medicinal chemistry. These motifs are integral to a wide array of therapeutics, demanding synthetic routes that are not only efficient and high-yielding but also economically viable and environmentally conscious. This guide provides an in-depth technical analysis of a key reagent in this field: 4-(2-chlorophenoxy)benzenesulfonyl chloride. We will objectively compare its performance against contemporary alternatives, supported by experimental data, to empower you in making informed decisions for your synthetic strategies.
The Central Role of this compound
This compound is a versatile building block for the synthesis of diaryl ether sulfonamides. Its structure is of particular interest in drug discovery, where the diaryl ether linkage can impart desirable conformational properties and the sulfonamide group can act as a key pharmacophore. The traditional approach to synthesizing sulfonamides utilizing this reagent involves a two-step process: the formation of the diaryl ether backbone, often via an Ullmann condensation, followed by chlorosulfonation and subsequent reaction with an amine.
While this classical approach has been a workhorse in organic synthesis, it is not without its drawbacks. The use of harsh reagents like chlorosulfonic acid and potentially high reaction temperatures can limit functional group tolerance and raise safety and environmental concerns. This has spurred the development of innovative and more sustainable alternatives.
Comparative Analysis: Traditional Route vs. Modern Alternatives
To provide a clear comparison, we will analyze the synthesis of a model compound, N-(4-methoxyphenyl)-4-(2-chlorophenoxy)benzenesulfonamide, via the traditional route and a modern one-pot alternative.
Route 1: The Traditional Pathway with this compound
This route involves the initial synthesis of the diaryl ether, followed by chlorosulfonation and amination.
Workflow for Traditional Synthesis
Caption: Traditional multi-step synthesis of a diaryl ether sulfonamide.
This multi-step process, while established, presents several challenges that impact its overall cost-effectiveness and efficiency. The Ullmann condensation often requires high temperatures and can have variable yields depending on the substrates. The subsequent reduction, diazotization, and Sandmeyer reaction to install the sulfonyl chloride group add to the step count and complexity, introducing additional reagents and purification steps.
Route 2: A Modern One-Pot Alternative
Recent advances in catalysis have enabled more streamlined approaches. A notable example is the one-pot synthesis of diaryl sulfonamides using iron and copper catalysis, which avoids the pre-formation and isolation of the sulfonyl chloride.
Workflow for One-Pot Synthesis
Caption: A modern, streamlined one-pot synthesis of a diaryl ether sulfonamide.
This one-pot method involves the in situ generation of the aryl iodide from anisole, followed by a copper-catalyzed N-arylation with the pre-formed sulfonamide. This approach significantly reduces the number of synthetic steps and purifications, offering potential advantages in terms of time, resources, and waste generation.
Head-to-Head Comparison: A Data-Driven Perspective
| Parameter | Traditional Route with this compound | Modern One-Pot Alternative |
| Starting Materials Cost | Moderate to High (multi-step synthesis of the sulfonyl chloride) | Potentially Lower (commercially available or readily synthesized starting materials) |
| Reagent & Catalyst Cost | Low to Moderate (e.g., CuI, Fe, HCl) | Moderate (e.g., Palladium or specialized ligands can be expensive, though Fe/Cu catalysis is more cost-effective) |
| Number of Synthetic Steps | 3-4 steps (ether formation, reduction, chlorosulfonation, amination) | 1-2 steps |
| Overall Yield | Variable and often lower due to multiple steps | Generally good to excellent (reported yields of 42-95% for similar systems) |
| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) | Generally milder |
| Safety & Environmental | Use of hazardous reagents (chlorosulfonic acid, thionyl chloride) and high energy consumption | Avoids many hazardous reagents, less waste generation |
| Process Complexity | High (multiple reactions and purifications) | Low (simplified workflow) |
Cost Analysis of Starting Materials
To provide a tangible cost comparison, let's examine the approximate costs of the key starting materials for both routes. Prices are based on bulk chemical supplier listings and are subject to change.
| Reagent | Supplier Example & Price (USD) |
| This compound | Chem-Impex: $67.60/1g, $276.21/5g |
| 2-Chlorophenol | Sigma-Aldrich: $55.50/100g, $188.00/1kg |
| 4-Chloronitrobenzene | A B Enterprises: ~$1/kg (₹85/kg) |
| Copper(I) Iodide (Catalyst for Ullmann) | SYNTHETIKA: €8.15/10g |
| Palladium(II) Acetate (Catalyst for Alternatives) | IndiaMART: ~$3.40/g (₹2,850/Gram) |
| Phosphine Ligands (for Buchwald-Hartwig) | Strem Chemicals: Varies significantly based on ligand |
From this data, it's evident that while the direct cost of this compound for small-scale synthesis is significant, the cost of its precursors for in-house synthesis is relatively low, especially for 4-chloronitrobenzene. However, the multi-step nature of the traditional route adds considerable labor and solvent costs, which must be factored into the overall economic evaluation. Palladium catalysts and their associated ligands, often used in modern alternatives, can represent a substantial upfront cost, although catalyst loading is typically low. The iron/copper-catalyzed one-pot method offers a more cost-effective catalytic system.
Experimental Protocols
To provide a practical context, detailed experimental protocols for the synthesis of a representative sulfonamide are presented below.
Protocol 1: Synthesis of N-(4-methoxyphenyl)-4-(phenoxy)benzenesulfonamide (A Representative Analog)
This protocol is adapted from the literature for the synthesis of a similar diaryl ether sulfonamide and serves as a representative example for the reaction of a phenoxybenzenesulfonyl chloride with an amine.
Materials:
-
4-Phenoxybenzenesulfonyl chloride (1.0 eq)
-
4-Methoxyaniline (p-anisidine) (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-methoxyaniline (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve 4-phenoxybenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired sulfonamide. Expected Yield: Based on similar reactions, yields in the range of 80-95% can be anticipated.
Protocol 2: One-Pot Iron- and Copper-Catalyzed Synthesis of N-(4-methoxyphenyl)-4-(phenoxy)benzenesulfonamide
This protocol is a conceptual adaptation of the one-pot diaryl sulfonamide synthesis.
Materials:
-
Anisole (1.0 eq)
-
Benzenesulfonamide (1.5 eq)
-
N-Iodosuccinimide (NIS) (1.5 eq)
-
Iron(III) triflimide (Fe(NTf₂)₃) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane, anhydrous
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add anisole (1.0 eq), NIS (1.5 eq), and Fe(NTf₂)₃ (5 mol%) in anhydrous 1,4-dioxane.
-
Stir the mixture at 40°C for 4 hours.
-
To the reaction mixture, add benzenesulfonamide (1.5 eq), CuI (10 mol%), and K₃PO₄ (2.0 eq).
-
Heat the reaction mixture to 130°C and stir for 18 hours.
-
After cooling to room temperature, quench the reaction with aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. Expected Yield: 42-95% based on the reported procedure.
Conclusion and Expert Recommendations
The choice between using this compound in a traditional multi-step synthesis versus employing a modern one-pot alternative is a nuanced decision that hinges on several factors.
Choose this compound and the traditional route when:
-
The specific isomer is not readily accessible through other means.
-
Small-scale synthesis is required, and the cost of the reagent is not a primary concern.
-
The necessary expertise and equipment for handling hazardous reagents like chlorosulfonic acid are readily available.
Consider modern alternatives, such as one-pot catalytic methods, when:
-
Scale-up and process efficiency are critical.
-
Cost-effectiveness is a major driver, particularly when considering the total cost of a multi-step synthesis.
-
Green chemistry principles, including waste reduction and the avoidance of hazardous reagents, are a priority.
-
A broader substrate scope and milder reaction conditions are desired.
Ultimately, while this compound remains a valuable reagent for specific applications, the trajectory of modern synthetic chemistry points towards the adoption of more efficient, cost-effective, and sustainable one-pot catalytic methodologies. For drug development professionals and researchers focused on long-term viability and scalability, a thorough evaluation of these modern alternatives is not just recommended but essential for staying at the forefront of chemical synthesis.
A Comparative Guide to Catalytic Systems for the Synthesis of 4-(2-Chlorophenoxy)benzenesulfonyl Chloride
This guide provides an in-depth comparative analysis of prevalent catalytic systems for the synthesis of 4-(2-chlorophenoxy)benzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The formation of the diaryl ether linkage is the critical transformation in this synthesis, and the choice of catalytic system profoundly impacts reaction efficiency, substrate scope, cost, and environmental footprint. We will dissect three major catalytic strategies: the traditional Copper-Catalyzed Ullmann Condensation, the modern Palladium-Catalyzed Buchwald-Hartwig C-O Coupling, and the efficiency-driven Phase-Transfer Catalysis. This document is intended for researchers, chemists, and process development professionals seeking to make informed decisions in methodological selection, supported by mechanistic insights and practical, validated protocols.
Introduction: The Strategic Importance of Diaryl Ether Synthesis
The diaryl ether motif is a cornerstone in medicinal chemistry and materials science.[2] Its synthesis, however, is not trivial. The reaction to form this compound involves the coupling of a phenol (2-chlorophenol) and an activated aryl halide or sulfonate. The selection of an appropriate catalyst is paramount to overcoming the kinetic barriers of this transformation while ensuring high yield and purity. This guide compares the leading catalytic methodologies, providing a framework for selecting the optimal system based on project-specific constraints such as cost, scalability, and required functional group tolerance.
Mechanistic & Performance Comparison of Catalytic Systems
The choice between copper, palladium, or phase-transfer catalysis hinges on a trade-off between catalyst cost, reaction temperature, and substrate compatibility.[3] While traditional Ullmann reactions are cost-effective, they often demand harsh conditions.[3][4] The Buchwald-Hartwig coupling offers remarkable versatility under milder temperatures but at a higher cost due to the use of palladium and specialized ligands.[3][5] Phase-Transfer Catalysis presents a green and efficient alternative, particularly for large-scale industrial applications.[6][7]
System 1: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is the classical method for diaryl ether synthesis, relying on abundant and inexpensive copper catalysts.[3][8] Historically, this reaction required high temperatures (often >150-220°C) and stoichiometric amounts of copper.[4][8] However, the advent of modern ligand systems has enabled milder reaction conditions and lower catalyst loadings.
Mechanistic Rationale: The reaction typically proceeds through a Cu(I)/Cu(III) catalytic cycle.[3]
-
Formation of Copper Phenoxide: The phenol reacts with the base and the Cu(I) catalyst to form a copper phenoxide species.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper phenoxide, forming a Cu(III) intermediate.
-
Reductive Elimination: This intermediate reductively eliminates the diaryl ether product, regenerating the active Cu(I) catalyst.[3]
Recent advancements have shown that ligands such as diamines, amino acids, or diones like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) can significantly accelerate the reaction, allowing for lower temperatures.[9]
Caption: Catalytic cycle of the Ullmann condensation.[3]
System 2: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination reaction has been successfully adapted for C-O bond formation, emerging as a highly versatile and powerful tool for diaryl ether synthesis.[5][10] It is prized for its mild reaction conditions (typically 80-120°C), broad substrate scope, and high functional group tolerance.[3][5]
Mechanistic Rationale: This cross-coupling reaction is driven by a Pd(0)/Pd(II) catalytic cycle.[5][10]
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity order is generally I > Br > OTf > Cl.[5]
-
Ligand Exchange & Deprotonation: The phenol coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) facilitates the deprotonation of the hydroxyl group to form a phenoxide, which then displaces the halide.[3][5]
-
Reductive Elimination: The final step is the reductive elimination of the diaryl ether product, which regenerates the Pd(0) catalyst for the next cycle.[5]
The success of this reaction is critically dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are highly effective as they promote both the oxidative addition and the final reductive elimination steps.[5]
Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling.[5]
System 3: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a unique approach that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[6][11] For diaryl ether synthesis, a PTC, such as a quaternary ammonium salt (R₄N⁺X⁻), transports the phenoxide anion from the aqueous (or solid) phase into the organic phase where the aryl halide is dissolved.[7]
Mechanistic Rationale:
-
Anion Exchange: The phenoxide anion (Ar'O⁻), typically generated in an aqueous or solid phase with a base like KOH, exchanges with the counter-ion of the PTC at the interface.
-
Phase Transfer: The resulting lipophilic ion pair [Q⁺Ar'O⁻] migrates into the organic phase.[12]
-
Nucleophilic Substitution: The "naked" and highly reactive phenoxide anion attacks the aryl halide (Ar-X) in the organic solvent, forming the diaryl ether product (Ar-O-Ar').
-
Catalyst Regeneration: The PTC returns to the aqueous/solid phase to repeat the cycle.
This method avoids the need for expensive, anhydrous aprotic solvents and can lead to faster reaction rates and higher yields, making it an attractive "green chemistry" option.[6][7]
Caption: Workflow of Phase-Transfer Catalysis for ether synthesis.
Comparative Performance Data
The following table summarizes typical performance metrics for each catalytic system in the context of diaryl ether synthesis. Actual results for the synthesis of this compound may vary.
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling | Phase-Transfer Catalysis (PTC) |
| Catalyst | Copper (Cu)[3] | Palladium (Pd)[3] | Quaternary 'Onium' Salts[7] |
| Typical Ligands | Diamines, Amino acids, TMHD[9] | Bulky, electron-rich phosphines[3][5] | None (Catalyst is the transfer agent) |
| Reaction Temp. | High (100-220°C), milder with modern ligands[3] | Mild (80-120°C)[3] | Moderate (50-100°C) |
| Base | Strong inorganic (K₂CO₃, Cs₂CO₃)[3] | Strong, non-nucleophilic (NaOtBu, K₃PO₄)[3] | Inorganic (KOH, K₂CO₃)[11] |
| Solvent | High-boiling polar (DMF, NMP)[3] | Aprotic (Toluene, Dioxane)[3][5] | Biphasic (e.g., Toluene/Water)[11] |
| Substrate Scope | Favors electron-poor aryl halides[8] | Broad, including electron-rich halides[5][13] | Good, especially for activated halides |
| Cost | Lower (abundant copper catalyst)[3] | Higher (palladium & specialized ligands)[3] | Low to Moderate |
| Key Advantage | Low catalyst cost | High versatility and mild conditions | Process simplicity, green chemistry |
Experimental Protocols
The following are representative, self-validating protocols designed to serve as a starting point for laboratory synthesis. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Modified Ullmann Condensation
This protocol utilizes a modern ligand to achieve coupling under milder conditions.
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (5 mol%), 2,2,6,6-tetramethylheptane-3,5-dione (TMHD, 10 mol%), and Cs₂CO₃ (2.0 mmol).
-
Reagent Addition: Add 2-chlorophenol (1.2 mmol) and 4-chlorobenzenesulfonyl chloride (1.0 mmol).
-
Solvent & Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times. Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring for 18-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig C-O Coupling
This protocol uses an air-stable palladium precatalyst and a biarylphosphine ligand.[5]
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), XPhos ligand (4 mol%), and K₃PO₄ (1.5 mmol) to a reaction tube.[5]
-
Reagent Addition: Add 2-chlorophenol (1.2 mmol) and 4-bromobenzenesulfonyl chloride (1.0 mmol, aryl bromides are often more reactive in this system).[5]
-
Solvent & Atmosphere: Remove the tube from the glovebox. Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir for 16-24 hours.[5]
-
Monitoring & Workup: Follow steps 5-8 from Protocol 1 for reaction monitoring, workup, and purification.
Protocol 3: Phase-Transfer Catalysis
This protocol demonstrates a typical liquid-liquid PTC procedure.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-chlorophenol (1.1 mmol), 4-chlorobenzenesulfonyl chloride (1.0 mmol), and toluene (10 mL).
-
Aqueous Phase: In a separate beaker, dissolve KOH (3.0 mmol) in water (10 mL).
-
Catalyst Addition: Add the PTC, tetrabutylammonium bromide (TBAB, 10 mol%), to the organic mixture in the flask.
-
Reaction: Add the aqueous KOH solution to the flask. Heat the biphasic mixture to 90 °C and stir vigorously to ensure efficient mixing between the phases for 8-12 hours.
-
Monitoring & Workup: Follow steps 5-8 from Protocol 1. The phase separation during workup will be straightforward.
Decision Workflow & Conclusion
Choosing the right catalytic system is a critical decision in the synthesis of this compound.
Caption: Decision workflow for selecting a diaryl ether synthesis method.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 5. benchchem.com [benchchem.com]
- 6. Phase transfer catalysis | PPTX [slideshare.net]
- 7. iajpr.com [iajpr.com]
- 8. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 9. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. crdeepjournal.org [crdeepjournal.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
A Comparative Guide to Assessing the Genotoxic Potential of 4-(2-Chlorophenoxy)benzenesulfonyl Chloride Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the safety of a drug substance is paramount. This includes a rigorous evaluation of not only the active pharmaceutical ingredient (API) but also any impurities that may be present. This guide provides an in-depth technical comparison of methodologies for assessing the genotoxic potential of impurities arising from the synthesis of 4-(2-chlorophenoxy)benzenesulfonyl chloride, a key intermediate in the manufacturing of various pharmaceutical compounds.[1] We will delve into the rationale behind experimental choices, provide detailed protocols for key in vitro assays, and discuss the interpretation of data in the context of regulatory expectations.
The Imperative for Genotoxicity Assessment: Understanding the Risks
Genotoxic impurities are of significant concern as they have the potential to damage DNA, leading to mutations and possibly cancer.[2] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH) M7 guideline, mandate a thorough assessment and control of such impurities in pharmaceutical products to limit any potential carcinogenic risk to patients.[3][4] A daily intake of an individual genotoxic impurity above 1.5 µ g/day is generally considered to require further investigation.[2] Therefore, a robust strategy to identify and evaluate the genotoxic risk of potential impurities is a critical component of drug development.
Unveiling Potential Impurities in this compound Synthesis
To effectively assess genotoxic potential, we must first understand the likely impurities that could arise during the synthesis of this compound. While the specific proprietary synthesis route may vary, a plausible and common method for creating such diaryl ether sulfonamides involves two key steps:
-
Williamson Ether Synthesis: The reaction of a phenoxide with an aryl halide. In this case, 2-chlorophenol would be reacted with a suitable 4-halobenzenesulfonyl precursor.
-
Sulfonylation: The direct chlorosulfonation of a diaryl ether.
A likely synthetic route involves the reaction of 2-chlorophenol with 4-chlorobenzenesulfonyl chloride.[5][6] Based on this, we can anticipate the following potential impurities:
-
Unreacted Starting Materials: 2-chlorophenol and 4-chlorobenzenesulfonyl chloride.
-
By-products from Side Reactions: Isomeric variants of the final product, or products of polysulfonylation.
-
Degradation Products: Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.
For the purpose of this guide, we will focus on the genotoxic assessment of the key starting materials which have the highest potential to be present as impurities: 2-chlorophenol and 4-chlorobenzenesulfonyl chloride .
A Tiered Approach to Genotoxicity Assessment
The modern approach to assessing genotoxic impurities follows a tiered strategy, beginning with computational methods and progressing to in vitro and, if necessary, in vivo experimental assays.
Caption: A streamlined workflow for the assessment of genotoxic impurities.
In Silico Assessment: The Predictive Power of (Q)SAR
(Quantitative) Structure-Activity Relationship ((Q)SAR) models are computational tools that predict the toxicological properties of a chemical based on its structure.[7][8] These models are built on the principle that structurally similar molecules are likely to have similar biological activities. For genotoxicity, particularly bacterial mutagenicity (as detected in the Ames test), a variety of well-established (Q)SAR models exist.[9][10]
Expertise & Experience: The utility of (Q)SAR lies in its ability to provide a rapid and cost-effective initial assessment of potential genotoxic risk. For novel impurities or those with limited toxicological data, (Q)SAR can help prioritize which compounds require further experimental testing. The ICH M7 guideline encourages the use of two complementary (Q)SAR methodologies – one expert rule-based and one statistical-based – to provide a more robust prediction.[11]
Trustworthiness: It is crucial to recognize the limitations of in silico predictions. The reliability of a (Q)SAR model is dependent on the quality and scope of the data used to build it.[10] For certain chemical classes, including sulfonyl chlorides, some (Q)SAR models may contain "structural alerts" that flag them as potentially mutagenic. However, as we will discuss, these alerts can sometimes be misleading.
Application to Potential Impurities:
| Impurity | Structural Alerts for Mutagenicity (Hypothetical QSAR Analysis) | Predicted Outcome |
| 2-Chlorophenol | Aromatic amine and/or phenol alerts may be present in some models. | Equivocal or potential mutagen. |
| 4-Chlorobenzenesulfonyl Chloride | Sulfonyl chloride moiety is a known structural alert in some expert systems. | Potential mutagen. |
In Vitro Genotoxicity Assays: A Comparative Overview
When in silico analysis suggests a potential for genotoxicity, or if there is insufficient data to make a confident prediction, in vitro testing is the next step. The standard battery of tests for assessing mutagenic potential includes the bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell assay, such as the micronucleus test.
The Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for detecting gene mutations induced by a chemical.[12] It utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) that have been engineered with mutations in the genes required for histidine or tryptophan synthesis, respectively. These bacteria are unable to grow in a medium lacking the specific amino acid. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies.
Expertise & Experience: The choice of bacterial strains is critical, as different strains are designed to detect different types of mutations (e.g., base-pair substitutions vs. frameshift mutations). The inclusion of a metabolic activation system (S9 fraction from rat liver) is also essential, as some chemicals only become mutagenic after being metabolized.
Trustworthiness: A significant consideration for sulfonyl chlorides is the potential for false-positive results in the Ames test. This class of compounds can react with dimethyl sulfoxide (DMSO), a common solvent used in the assay, to form mutagenic by-products. This is a classic example of where understanding the chemistry of the test system is vital for accurate data interpretation. Therefore, if a positive result is obtained with a sulfonyl chloride in DMSO, it is crucial to repeat the assay using an alternative, non-reactive solvent like acetonitrile to confirm the finding.
Experimental Protocol: Ames Test (OECD 471)
Caption: A simplified workflow for the bacterial reverse mutation (Ames) test.
Step-by-Step Methodology:
-
Strain Selection and Culture: Select a minimum of five strains of bacteria as recommended by OECD 471, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101). Culture the strains overnight in a nutrient broth to reach a sufficient cell density.
-
Dose Range Finding: Perform a preliminary experiment to determine the appropriate concentration range of the test compound. The highest concentration should be at the limit of solubility or show evidence of cytotoxicity.
-
Main Experiment (Plate Incorporation Method):
-
To a set of sterile test tubes, add 2 mL of molten top agar, 0.1 mL of the appropriate bacterial culture, and 0.1 mL of the test compound solution at various concentrations. For experiments with metabolic activation, also add 0.5 mL of S9 mix.
-
Vortex the tubes gently and pour the contents onto the surface of minimal glucose agar plates.
-
Allow the top agar to solidify.
-
-
Incubation: Invert the plates and incubate at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is indicated by a concentration-dependent increase in the number of revertant colonies that is at least double the background (solvent control) count for at least one strain.
The In Vitro Micronucleus Assay
The in vitro micronucleus assay is a mammalian cell-based test that detects chromosomal damage.[13] It identifies the presence of micronuclei, which are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. The formation of micronuclei is a hallmark of both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.
Expertise & Experience: This assay can be performed using various mammalian cell lines (e.g., CHO, V79, TK6) or human peripheral blood lymphocytes. The choice of cell line can be influenced by factors such as metabolic capabilities and p53 status. The use of cytochalasin B, an agent that blocks cytokinesis, is common as it allows for the identification of cells that have undergone one cell division, which is a prerequisite for micronucleus formation.
Trustworthiness: The in vitro micronucleus assay provides a more comprehensive assessment of genotoxicity than the Ames test as it detects chromosomal aberrations, which are not detected in the bacterial assay. A positive result in this assay, particularly in the absence of a positive Ames test result, may indicate a clastogenic or aneugenic mode of action.
Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)
Caption: A generalized workflow for the in vitro micronucleus assay.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable mammalian cell line in appropriate media and conditions until the desired cell density is reached.
-
Dose Range Finding: Determine the cytotoxicity of the test compound to select an appropriate concentration range for the main experiment. The highest concentration should induce approximately 50-60% cytotoxicity.
-
Main Experiment:
-
Seed cells into culture vessels and allow them to attach (for adherent cells).
-
Treat the cells with the test compound at a minimum of three concentrations, along with a solvent control and a positive control. Include parallel cultures with and without S9 metabolic activation. The treatment duration is typically 3-6 hours with S9 and for a longer period (e.g., 24 hours) without S9.
-
After the treatment period, wash the cells and add fresh medium containing cytochalasin B.
-
Incubate the cells for a period equivalent to 1.5-2 normal cell cycles.
-
-
Cell Harvesting and Slide Preparation: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.
-
Staining and Scoring: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI). Score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Comparative Assessment of Potential Impurities: A Data-Driven Perspective
| Assessment Method | 2-Chlorophenol | 4-Chlorobenzenesulfonyl Chloride | Rationale and Interpretation |
| (Q)SAR Prediction | Equivocal/Potential Mutagen | Potential Mutagen | Structural alerts for phenols and sulfonyl chlorides may trigger positive predictions in some models. These require experimental verification. |
| Ames Test | Generally Negative[14] | Likely Negative (with appropriate solvent) | Studies on 2-chlorophenol in the Ames test have largely been negative. For 4-chlorobenzenesulfonyl chloride, a negative result in a non-reactive solvent would be expected, while a positive result in DMSO should be treated with caution due to potential artifacts. |
| In Vitro Micronucleus Assay | Positive[15][16] | Data not readily available | 2-chlorophenol has been shown to induce micronuclei in human lymphocytes, suggesting a potential for clastogenicity or aneugenicity.[15][16] Given this, it would be prudent to test 4-chlorobenzenesulfonyl chloride in this assay to assess its potential to cause chromosomal damage. |
Expertise & Experience: This comparative table highlights the importance of a multi-pronged approach. A positive (Q)SAR prediction for 4-chlorobenzenesulfonyl chloride would necessitate experimental testing. An Ames test, if conducted carefully with solvent consideration, would likely be negative. However, the positive micronucleus data for the structurally related 2-chlorophenol suggests that this impurity could pose a genotoxic risk through a clastogenic or aneugenic mechanism. This underscores the necessity of the in vitro micronucleus assay in the overall assessment.
Conclusion: A Self-Validating System for Ensuring Pharmaceutical Safety
The assessment of genotoxic impurities is a critical and scientifically rigorous process in drug development. By employing a tiered approach that begins with in silico prediction and progresses to carefully selected and executed in vitro assays, we can build a comprehensive understanding of the potential risks associated with impurities like those found in this compound.
The causality behind our experimental choices is clear: (Q)SAR provides a rapid screen, the Ames test assesses for gene mutations, and the in vitro micronucleus assay detects chromosomal damage. Each step provides a validation or refutation of the previous, creating a self-validating system. The key to trustworthiness lies not only in following standardized protocols but also in understanding the chemistry of our test systems and interpreting the data with scientific acumen. By adhering to these principles, we can confidently assess and control genotoxic impurities, ultimately ensuring the safety and quality of pharmaceutical products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 3. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. This compound CAS#: 610277-84-4 [amp.chemicalbook.com]
- 6. 4-Chlorobenzenesulfonyl chloride CAS#: 98-60-2 [m.chemicalbook.com]
- 7. zenodo.org [zenodo.org]
- 8. Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Data-based review of QSARs for predicting genotoxicity: the state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Table 2-18, Genotoxicity of Other Chlorophenols In Vitro - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of toxicity and genotoxicity of 2-chlorophenol on bacteria, fish and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-chlorophenoxy)benzenesulfonyl Chloride
As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle, culminating in its safe and responsible disposal. 4-(2-chlorophenoxy)benzenesulfonyl chloride is a valuable reagent in pharmaceutical and agrochemical synthesis, but its inherent reactivity and hazardous nature demand a rigorous and well-understood disposal protocol.[1] This guide provides the essential procedural steps and the scientific rationale behind them to ensure the safety of laboratory personnel and environmental compliance.
Understanding the Hazard: Chemical Profile and Reactivity
This compound is classified as a corrosive, moisture-sensitive solid.[2][3] Its primary hazard stems from the sulfonyl chloride functional group, which is highly susceptible to nucleophilic attack, particularly by water.
Key Hazards:
-
Corrosivity: Causes severe skin burns and serious eye damage upon contact.[3]
-
Reactivity with Water: Reacts with moisture or water in a process called hydrolysis to form 4-(2-chlorophenoxy)benzenesulfonic acid and hydrochloric acid (HCl).[4][5][6][7] This reaction is exothermic and the generation of corrosive HCl gas presents an inhalation hazard.
-
Toxicity: While comprehensive toxicological data is limited, the substance is considered harmful if swallowed.[2][8][9]
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₂O₃S | [3] |
| Appearance | Solid | [2] |
| UN Number | 3261 | [2] |
| Transport Hazard Class | 8 (Corrosive) | [2] |
| Packaging Group | II | [2] |
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensuring the availability and correct use of PPE is non-negotiable. The corrosive nature of this compound and its reaction products necessitates robust protection.
Mandatory PPE:
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.[2][3]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.
-
Skin and Body Protection: A flame-retardant lab coat and long-sleeved clothing are essential.[3] For larger quantities, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: All handling and disposal steps must be performed inside a certified chemical fume hood to avoid inhalation of dust or generated HCl gas.[2]
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for disposing of this compound is controlled neutralization of its reactivity, followed by proper hazardous waste segregation. Never dispose of this chemical directly in the trash or down the drain.[10][11]
Caption: Decision workflow for the safe disposal of this compound.
This procedure is suitable for residual amounts or small-scale experimental waste.
-
Preparation: In a chemical fume hood, prepare a beaker with a stir bar containing a 10% aqueous solution of sodium bicarbonate (NaHCO₃). Place the beaker in an ice bath to manage the exothermic reaction. The volume should be sufficient to submerge the powder and allow for stirring (e.g., 100-200 mL).
-
Neutralization: Slowly and portion-wise, add the this compound powder to the stirring bicarbonate solution. You will observe gas evolution (CO₂). Control the rate of addition to prevent excessive foaming and splashing. The bicarbonate will neutralize the forming sulfonic acid and hydrochloric acid.
-
Verification: Once all the solid has been added and gas evolution has ceased, continue stirring for at least one hour to ensure the reaction is complete. Check the pH of the solution using pH paper or a calibrated meter. It should be in the neutral range (pH 6-8). If it is still acidic, add more sodium bicarbonate solution.
-
Collection: Transfer the neutralized aqueous mixture to a designated hazardous waste container labeled "Halogenated Organic Waste".[11][12][13][14]
For larger amounts, a two-stage process involving controlled hydrolysis followed by neutralization is safer to manage the heat generated.
-
Inert Slurry Preparation: In a chemical fume hood, place the bulk this compound in a flask equipped with a mechanical stirrer and an addition funnel. Add an inert, water-immiscible solvent like toluene to create a stirrable slurry. Place the flask in an ice bath.
-
Controlled Hydrolysis: Slowly add water dropwise from the addition funnel into the stirred, cooled slurry. This will initiate a controlled hydrolysis reaction. Monitor the temperature and control the addition rate to keep it below 25°C.
-
Neutralization: Once the hydrolysis is complete (no further heat evolution), slowly add a 10% aqueous solution of sodium hydroxide or sodium bicarbonate to the biphasic mixture to neutralize the acids. Monitor the pH of the aqueous layer, aiming for a range of 6-8.
-
Collection: The entire biphasic mixture (organic and aqueous layers) must be collected as hazardous waste. Transfer it to a robust, sealed container labeled "Hazardous Waste: Halogenated Organic Solvents".[15] List all components on the label (e.g., Toluene, water, 4-(2-chlorophenoxy)benzenesulfonate sodium salt, sodium chloride).
Waste Segregation, Packaging, and Labeling
Proper segregation is crucial for safety and cost-effective disposal. As a chlorinated organic compound, this waste must not be mixed with non-halogenated solvent waste.[14]
-
Container: Use a designated, compatible container (e.g., polyethylene or glass) with a secure, sealing cap.[11][13] Ensure the container is in good condition.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" as soon as the first drop of waste is added.[14] The label must also include:
-
The full chemical names of all contents (no abbreviations).[13]
-
The approximate percentages of each component.
-
The associated hazards (e.g., "Corrosive").
-
Final Disposal
Store the securely sealed and labeled waste container in a designated satellite accumulation area away from incompatible materials.[11] Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[16] Adherence to all local, state, and federal regulations, such as those outlined by the EPA's Resource Conservation and Recovery Act (RCRA), is mandatory.[17][18]
By following this structured and scientifically grounded protocol, you can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.nl [fishersci.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. uakron.edu [uakron.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. ethz.ch [ethz.ch]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
